Gramicidin S
Description
Properties
IUPAC Name |
(3R,6S,9S,12S,15S,21R,24S,27S,30S,33S)-9,27-bis(3-aminopropyl)-3,21-dibenzyl-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H92N12O10/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77)/t41-,42-,43-,44-,45+,46+,47-,48-,49-,50-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAYMJGZBVDSGL-XNNAEKOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H92N12O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046008 | |
| Record name | Gramicidin S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1141.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113-73-5 | |
| Record name | Gramicidin S [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gramicidin S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GRAMICIDIN S | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHM29QA23F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Gramicidin S on Bacterial Membranes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gramicidin S (GS) is a potent, cyclic decapeptide antibiotic with broad-spectrum activity against a range of bacteria and fungi. Despite its long history of use in topical applications, the precise molecular mechanism of its action on bacterial membranes remains a subject of detailed investigation. This guide provides an in-depth analysis of the current understanding of how this compound disrupts bacterial membranes, leading to cell death. It synthesizes findings from biophysical studies, microbiological assays, and model membrane experiments. The primary mode of action is the perturbation of the cytoplasmic membrane's lipid packing, which increases permeability and disrupts essential cellular processes. Unlike some other peptide antibiotics, GS does not form stable, discrete ion channels but rather induces transient, heterogeneous defects in the bilayer. This document details these interactions, presents key quantitative data, outlines common experimental protocols, and provides visual representations of the mechanistic and experimental workflows.
Introduction to this compound
This compound, produced by the bacterium Brevibacillus brevis, is a cyclic peptide with the primary structure cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂. This structure forms a stable, amphipathic antiparallel β-sheet. The positively charged ornithine residues are located on one side of the molecule, while the hydrophobic valine, leucine, and D-phenylalanine residues are on the opposite side. This distinct "sidedness" is crucial for its antimicrobial activity, facilitating its interaction with and insertion into the lipid bilayers of bacterial membranes. While highly effective, its clinical use is limited to topical applications due to its hemolytic activity against eukaryotic cells. Understanding its mechanism is key to designing new GS analogs with improved selectivity and reduced toxicity.
Core Mechanism of Action on Bacterial Membranes
The antibacterial action of this compound is a multi-step process targeting the integrity of the bacterial cytoplasmic membrane. The mechanism is distinct from pore-forming peptides like tyrocidines and involves a more generalized disruption of the membrane structure.
2.1 Initial Electrostatic Interaction and Membrane Partitioning The initial step involves the electrostatic attraction between the positively charged ornithine side chains of GS and the anionic components of bacterial membranes, such as phosphatidylglycerol (PG). This interaction facilitates the peptide's accumulation at the membrane surface. Following this initial binding, the hydrophobic face of the GS molecule partitions into the non-polar, acyl chain region of the lipid bilayer. Studies indicate that GS primarily localizes at the interfacial region of the bilayer, just below the polar headgroups.
2.2 Perturbation of Lipid Packing and Membrane Fluidity Upon insertion, GS disrupts the ordered packing of the phospholipid molecules. This perturbation is a key aspect of its mechanism and is incompatible with the maintenance of a stable bilayer structure. GS causes mild lipid demixing and can induce the formation of highly fluid membrane domains. In model membranes, it has been shown to induce non-lamellar lipid phases, further highlighting its profound effect on bilayer organization. This disruption of lipid packing is believed to be the direct cause of the loss of the membrane's barrier function.
2.3 Increased Membrane Permeability: A Debate on Pores vs. Defects A significant point of discussion is how GS increases membrane permeability. Unlike gramicidin A, which forms well-defined transmembrane channels, this compound does not appear to form discrete, stable ion pores.
-
Transient Defects: Evidence suggests that GS induces a wide variety of transient, differently sized defects that compromise the membrane's barrier properties. These are not stable channels but rather temporary disruptions in the lipid bilayer.
-
Limited Permeability: Experiments using the fluorescent dye propidium iodide show that GS does not form pores large enough for this bulky molecule to enter, even at bacteriolytic concentrations. This contrasts with pore-forming antibiotics like tyrocidines.
-
Membrane Depolarization: GS causes a slow and incomplete depolarization of the bacterial membrane at its minimum inhibitory concentration (MIC), which suggests a limited, rather than catastrophic, increase in passive ion permeability.
2.4 Delocalization of Membrane Proteins The alteration of the lipid environment by GS has secondary effects on membrane-associated proteins. It has been shown to delocalize peripheral membrane proteins that are essential for processes like cell division and cell wall synthesis (e.g., MurG). However, it does not appear to affect integral membrane proteins. This displacement of crucial proteins contributes to the overall antibacterial effect.
Caption: The multi-step mechanism of this compound action on bacterial membranes.
Quantitative Analysis of Membrane Interaction
The following tables summarize key quantitative data from various studies on this compound, providing insight into its potency and the concentrations at which it exerts its effects.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | MIC (µg/mL) | Reference |
|---|---|---|
| Bacillus subtilis | 1.0 | |
| Escherichia coli | 10.0 |
| General Range | 3 - 12.5 | |
Table 2: Concentrations for Membrane-Disrupting Effects
| Effect | Concentration | Target System | Reference |
|---|---|---|---|
| Partial Membrane Depolarization | 1x MIC (1 µg/mL) | B. subtilis cells | |
| Full Membrane Depolarization | 2x MIC (2 µg/mL) | B. subtilis cells | |
| Induction of Ion Conductance | 0.1 - 10.0 µM | Phospholipid Bilayers |
| No Propidium Iodide Influx | Up to 2x MIC | B. subtilis cells | |
Key Experimental Protocols for Studying this compound Action
The investigation of this compound's mechanism relies on a suite of biophysical and microbiological techniques. Below are simplified protocols for key experimental approaches.
4.1 Membrane Depolarization Assay
-
Objective: To measure changes in bacterial membrane potential upon exposure to this compound.
-
Methodology:
-
Bacterial Culture: Grow bacteria (e.g., B. subtilis) to the early exponential phase.
-
Cell Preparation: Harvest cells by centrifugation, wash, and resuspend in a suitable buffer to a defined optical density.
-
Dye Loading: Add a membrane potential-sensitive fluorescent dye, such as DiSC₃(5), to the cell suspension. The dye's fluorescence is quenched when it accumulates in polarized membranes.
-
Baseline Measurement: Monitor the fluorescence signal using a fluorometer until a stable baseline is achieved.
-
Peptide Addition: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the cell suspension.
-
Data Acquisition: Record the increase in fluorescence over time. Depolarization of the membrane causes the dye to be released into the medium, resulting in de-quenching and an increased fluorescence signal.
-
4.2 Membrane Permeability (Propidium Iodide Influx) Assay
-
Objective: To determine if this compound forms pores large enough to allow the passage of large molecules.
-
Methodology:
-
Cell Preparation: Prepare bacterial cells as described in the depolarization assay.
-
Reagent Preparation: Resuspend cells in a buffer containing propidium iodide (PI). PI is a fluorescent intercalating agent that cannot cross the membrane of live cells.
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension.
-
Peptide Addition: Add this compound at various concentrations.
-
Data Acquisition: Monitor the fluorescence intensity over time. An increase in fluorescence indicates that PI has entered the cell through significant membrane lesions and intercalated with DNA, which is a hallmark of large pore formation.
-
4.3 Planar Lipid Bilayer Conductance Measurement
-
Objective: To characterize the nature of ion flow across a model membrane in the presence of this compound.
-
Methodology:
-
Bilayer Formation: A planar lipid bilayer is formed from a solution of phospholipids (e.g., POPG:POPE) across a small aperture separating two aqueous compartments.
-
Electrode Placement: Ag/AgCl electrodes are placed in each compartment to apply a transmembrane potential (e.g., 100 mV) and measure the resulting current.
-
Peptide Addition: this compound is added to one or both compartments.
-
Data Acquisition: The electrical current across the bilayer is recorded using a patch-clamp amplifier. The data is analyzed to characterize the conductance events. The absence of discrete, stepwise increases in current suggests that stable channels are not being formed. Instead, irregular, transient current fluctuations are indicative of generalized membrane defects.
-
Caption: A generalized experimental workflow for studying this compound membrane activity.
Conclusion and Future Directions
The mechanism of action of this compound is characterized by a sophisticated disruption of the bacterial membrane's structural and functional integrity. It does not rely on the formation of discrete pores but rather on a more subtle, yet equally lethal, perturbation of lipid packing, which leads to increased permeability, membrane depolarization, and the delocalization of essential peripheral proteins. This multifaceted mechanism helps explain why bacterial resistance to this compound is virtually nonexistent.
Future research should focus on leveraging this detailed mechanistic understanding for rational drug design. The goal is to develop GS analogs that retain the core membrane-disrupting activity while exhibiting greater selectivity for bacterial over eukaryotic membranes, potentially by fine-tuning the peptide's interaction with cholesterol-free bilayers. Elucidating the precise structure of the transient, peptide-lipid defects will provide further clues for creating the next generation of highly effective and safe antimicrobial peptides.
The Discovery and Enduring Legacy of Gramicidin S: A Technical Overview
Introduction
Gramicidin S, initially named Gramicidin Soviet, stands as a landmark molecule in the history of antibiotics. Discovered in the crucible of World War II, this cyclic decapeptide not only saved countless lives but also paved the way for a deeper understanding of antimicrobial peptides and nonribosomal biosynthesis. This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Context
This compound was discovered in 1942 by Russian microbiologist Georgyi Frantsevich Gause and his wife Maria Brazhnikova. Their work was part of the Soviet Union's urgent effort to find new antibacterial agents to treat wounded soldiers during World War II. The antibiotic was isolated from a strain of the soil bacterium Brevibacillus brevis (formerly classified as Bacillus brevis).
By 1943, this compound was being used in Soviet military hospitals to treat infected wounds and prevent complications like gas gangrene. Its success was so significant that Gause was awarded the Stalin Prize for Medicine in 1946 for his discovery. In a rare instance of wartime scientific collaboration, the Ministry of Health of the USSR sent a sample of this compound to Great Britain in 1944 via the International Red Cross to determine its exact structure. This effort involved notable chemists like Richard Synge, who used paper chromatography to confirm its polypeptide nature and would later win a Nobel Prize for his work on chromatography. The final crystal structure was established by Dorothy Hodgkin and Gerhard Schmidt.
Gramicidin S: A Technical Guide on its Structure-Function Relationship
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Gramicidin S (GS) is a pioneering cyclic peptide antibiotic renowned for its potent, broad-spectrum antimicrobial activity. However, its clinical application is largely confined to topical treatments due to significant hemolytic toxicity. This inherent cytotoxicity has spurred extensive research into the relationship between its rigid, amphipathic structure and its biological function. This technical guide provides an in-depth analysis of the structural determinants of this compound's antimicrobial and hemolytic activities, summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core concepts of its structure and mechanism. Understanding these structure-activity relationships is paramount for the rational design of novel GS analogs with improved therapeutic indices, a critical goal in the ongoing battle against multidrug-resistant pathogens.
The Molecular Architecture of this compound
This compound, produced by the bacterium Aneurinibacillus migulanus (formerly Bacillus brevis), is a symmetrical, cyclic decapeptide.[1][2] Its unique structure is the foundation of its potent biological activity.
Primary and Secondary Structure
The primary sequence of this compound is cyclo(-Val-Orn-Leu-D-Phe-Pro-)2.[3] This sequence is notable for two key features: the inclusion of the non-proteinogenic cationic amino acid L-Ornithine (Orn) and the presence of a D-amino acid, D-Phenylalanine (D-Phe).[3]
This primary structure folds into a highly stable and rigid conformation defined by an antiparallel β-sheet connected by two Type II' β-turns.[1][2][4] The D-Phe-Pro motifs are crucial for inducing these turns, which are essential for maintaining the peptide's overall topology.[4] The backbone is further stabilized by four intramolecular hydrogen bonds between the Val and Leu residues across the β-strands.[4]
Tertiary Structure and Amphipathicity
The result of this folding is a well-defined, saddle-shaped tertiary structure. This conformation gives rise to this compound's most critical feature: its distinct amphipathicity.[3] The hydrophobic side chains of the Val, Leu, and D-Phe residues are segregated to one face of the β-sheet, while the positively charged side chains of the two Ornithine residues are positioned on the opposite, hydrophilic face.[2] This spatial arrangement of polar and nonpolar residues is the primary driver of its interaction with and disruption of cellular membranes.
Mechanism of Action: Membrane Disruption
The antimicrobial action of this compound is primarily directed at the bacterial cell membrane. Unlike the channel-forming gramicidins (e.g., Gramicidin A), this compound acts by disrupting the lipid bilayer's integrity in a manner often described as detergent-like.[3][5]
The process can be summarized in the following steps:
-
Electrostatic Attraction : The cationic Ornithine side chains on the polar face of GS initiate contact by binding to the negatively charged components of bacterial membranes, such as phosphatidylglycerol and lipopolysaccharides (LPS).
-
Hydrophobic Insertion : Following the initial binding, the hydrophobic face of the peptide, containing Val, Leu, and D-Phe residues, partitions into the nonpolar core of the lipid bilayer.
-
Membrane Perturbation : The insertion of the rigid, bulky GS molecule physically disrupts the ordered packing of the phospholipid acyl chains.[5] This perturbation leads to a significant increase in membrane permeability.[6][7]
-
Leakage and Depolarization : The compromised membrane allows for the uncontrolled efflux of essential intracellular components, including K+ ions, and the dissipation of the membrane potential, which is vital for cellular energy production.[6][8]
-
Cell Death : The loss of membrane integrity and essential ions ultimately leads to bacterial cell death.[8]
Recent studies have also indicated that GS can delocalize peripheral membrane proteins involved in critical processes like cell division and cell envelope synthesis, adding another layer to its multifaceted mechanism.[8]
Core Structure-Function Relationships
The biological activity of this compound is exquisitely sensitive to its structural features.
-
Cyclic Backbone : The cyclic nature imparts significant conformational rigidity. This pre-organization is critical for activity, as linear analogs of GS are typically inactive and non-hemolytic.[9][10]
-
Amphipathicity : The separation of charged and hydrophobic residues is the most crucial property. The balance is key; increasing hydrophobicity can enhance antimicrobial activity but often at the cost of increased hemolytic activity.[11]
-
Cationic Charge : The two positive charges from the Ornithine residues are vital for targeting bacterial membranes. Neutralizing these charges, for instance by creating an N,N'-diacetyl derivative, dramatically reduces its activity against bacteria and erythrocytes.[7]
-
β-Turn Rigidity : The D-Phe-Pro turns are essential for maintaining the β-sheet structure. Altering these turns can disrupt the conformation and reduce activity. N-methylation of residues involved in the intramolecular hydrogen bonds can decrease hemolytic activity but may also impact antimicrobial potency by altering the peptide's conformation.[12]
Quantitative Data on this compound Activity
The following tables summarize the antimicrobial and hemolytic activities of this compound against a range of microorganisms and red blood cells. These values are essential benchmarks for evaluating novel analogs.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Organism | Type | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Gram-positive | 3.9 - 4.0 | [1][13] |
| Enterococcus faecium | Gram-positive | 3.9 - 7.8 | [1] |
| Streptococcus pneumoniae | Gram-positive | 4.0 - 16.0 | [13] |
| Escherichia coli | Gram-negative | 3.0 - 32.0 | [10][14] |
| Pseudomonas aeruginosa | Gram-negative | 7.8 - 128.0 | [1][14] |
| Klebsiella pneumoniae | Gram-negative | 7.8 - 128.0 | [1][14] |
| Acinetobacter baumannii | Gram-negative | 7.8 - 31.2 | [1] |
Note: MIC values can vary based on the specific strain and assay conditions used.
Table 2: Hemolytic Activity of this compound
| Red Blood Cell Source | Parameter | Value (µg/mL) | Reference(s) |
| Human | HC₅₀ (50% Hemolysis) | 5.9 - 35.2 | [1][14] |
| Sheep | HC₅₀ (50% Hemolysis) | 16.0 | [15] |
Table 3: Example of Structure-Activity Relationship in a GS Analog
| Peptide | Sequence Modification | MIC vs. P. aeruginosa (µg/mL) | HC₅₀ (Human RBCs, µg/mL) | Therapeutic Index (HC₅₀/MIC) | Reference |
| This compound | Native Sequence | 128 | ~6.5 | ~0.05 | [14] |
| Analog 19 | Orn -> Arg, Val/Leu -> Tle/Leu | 16 | >50 | >3.1 | [14] |
This table illustrates how targeted amino acid substitutions can dramatically improve the therapeutic index by increasing activity against a target pathogen while simultaneously reducing toxicity to mammalian cells.
Key Experimental Protocols
The characterization of this compound and its analogs relies on a suite of standardized biophysical and microbiological assays.
Structural Determination: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides like this compound in solution, mimicking a physiological environment.
Methodology:
-
Sample Preparation : Dissolve a purified sample of this compound (typically 3-6% w/v) in a deuterated solvent such as DMSO-d6 or CD3OD.[16]
-
Data Acquisition : Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (e.g., 220 MHz or higher).[16]
-
Resonance Assignment : Use the correlation peaks in TOCSY and other spectra to assign specific proton and carbon signals to each amino acid residue in the peptide sequence.
-
Structural Restraints : Identify through-space proton-proton proximities (typically <5 Å) from the Nuclear Overhauser Effect (NOE) cross-peaks in the NOESY spectrum. These serve as distance restraints.
-
Structure Calculation : Use a molecular dynamics and modeling software package to calculate a family of 3D structures that satisfy the experimental NOE distance restraints. The final structure represents the lowest energy conformation consistent with the NMR data. Solid-state NMR can also be used to study the peptide's structure and orientation within lipid membranes.[17]
Antimicrobial Susceptibility: Broth Microdilution MIC Assay
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Peptide Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., 25% DMSO). Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton broth (CAMHB) in the wells of a 96-well microtiter plate.[18]
-
Inoculum Preparation : Culture the test bacterium overnight. Dilute the culture in CAMHB to achieve a final standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[18]
-
Inoculation : Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted peptide. Include positive (bacteria, no peptide) and negative (broth only) controls.
-
Incubation : Incubate the plate at 37°C for 16-20 hours.[18]
-
MIC Determination : The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacterium.[18]
Hemolysis Assay
This assay quantifies the toxicity of a peptide to mammalian cells by measuring the lysis of red blood cells (RBCs).
Methodology:
-
RBC Preparation : Obtain fresh human or sheep red blood cells. Wash the RBCs multiple times by centrifugation and resuspension in a buffered saline solution (e.g., HEPES-buffered saline) to remove plasma components. Resuspend to a final desired concentration (e.g., 2-4% v/v).[15][18]
-
Peptide Dilution : Prepare serial dilutions of this compound in the same buffered saline solution in a microtiter plate.
-
Incubation : Add the RBC suspension to each well. Include a negative control (RBCs in buffer only, 0% lysis) and a positive control (RBCs with a strong detergent like 1% Triton X-100, 100% lysis). Incubate the plate at 37°C for a set time (e.g., 1 hour).
-
Centrifugation : Centrifuge the plate to pellet intact RBCs and cell debris.
-
Measurement : Carefully transfer the supernatant to a new plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 415 nm or 540 nm).
-
Calculation : Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls. The HC₅₀ is the concentration of peptide that causes 50% hemolysis.
Membrane Permeabilization Assay (NPN Uptake)
This assay measures the ability of a peptide to disrupt the outer membrane of Gram-negative bacteria.
Methodology:
-
Cell Preparation : Grow Gram-negative bacteria to mid-log phase. Harvest the cells by centrifugation and wash them with a buffer like HEPES. Resuspend the cells to a specific optical density (e.g., OD₆₀₀ = 0.5).
-
Assay Setup : In a fluorometer cuvette or a black 96-well plate, add the bacterial suspension and the hydrophobic fluorescent probe N-Phenyl-1-naphthylamine (NPN). NPN has low fluorescence in aqueous environments but fluoresces strongly when it enters the hydrophobic interior of a membrane.[9]
-
Measurement : Record the baseline fluorescence.
-
Peptide Addition : Add this compound or an analog to the cell suspension and immediately begin monitoring the change in fluorescence over time.
-
Analysis : An increase in fluorescence intensity indicates that the peptide has permeabilized the outer membrane, allowing NPN to partition into the lipid environment and fluoresce. The rate and magnitude of the fluorescence increase are proportional to the membrane-disrupting activity.[9]
Conclusion and Future Directions
This compound remains a cornerstone model for understanding the structure-activity relationships of β-sheet antimicrobial peptides. Its rigid, amphipathic conformation is directly responsible for its potent but indiscriminate membrane-disrupting activity. The extensive body of research has shown that it is possible to dissociate antimicrobial efficacy from hemolytic toxicity by carefully modifying the peptide's structure.[11] By fine-tuning hydrophobicity, charge, and conformational stability through targeted amino acid substitutions, N-methylation, or changes in ring size, researchers can rationally design GS analogs with significantly improved therapeutic indices.[11][12] These strategies, guided by the foundational principles outlined in this guide, are paving the way for the development of next-generation peptide antibiotics capable of combating multidrug-resistant infections with enhanced selectivity and safety.
References
- 1. Structure, toxicity and antibiotic activity of this compound and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and polymyxins: the revival of cationic cyclic peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Crystal Structure of this compound Hydrochloride at 1.1 Å Resolution [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Mode of action of this compound on Escherichia coli membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of this compound analogues on membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cmdr.ubc.ca [cmdr.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationships of de novo designed cyclic antimicrobial peptides based on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dissociation of antimicrobial and hemolytic activities of this compound through N-methylation modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the Bactericidal Activity of this compound Against Streptococcus pneumoniae and Staphylococcus aureus Clinical Isolates with Single and Multiple Exposure | GUROV | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 14. mdpi.com [mdpi.com]
- 15. Rigidity vs Activity: Design of this compound Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Solid State NMR Structure Analysis of the Antimicrobial Peptide this compound in Lipid Membranes: Concentration-Dependent Re-alignment and Self-Assembly as a β-Barrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Broad-Spectrum this compound Derivatives with Potent Activity Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of Gramicidin S in Brevibacillus brevis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gramicidin S is a potent cyclic decapeptide antibiotic produced by the Gram-positive soil bacterium, Brevibacillus brevis (formerly Bacillus brevis).[1][2][3] It exhibits strong antimicrobial activity against a range of Gram-positive and some Gram-negative bacteria, as well as several pathogenic fungi.[1] The structure of this compound is a head-to-tail cyclized dimer of two identical pentapeptides, with the sequence cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂.[1] A notable feature of this molecule is the inclusion of the non-proteinogenic amino acid L-Ornithine (Orn) and the D-stereoisomer of Phenylalanine (D-Phe).[1]
Unlike ribosomal protein synthesis, this compound is assembled by a large, two-enzyme multienzyme complex known as this compound synthetase. This process, termed non-ribosomal peptide synthesis (NRPS), allows for the incorporation of non-standard amino acids and modifications like epimerization, making it a versatile pathway for generating complex natural products.[1][4] This guide provides a detailed overview of the this compound biosynthesis pathway, the enzymes involved, quantitative production data, and key experimental protocols for its study.
The this compound Synthetase Complex
The synthesis of this compound is catalyzed by two multifunctional enzymes: this compound Synthetase I (GrsA) and this compound Synthetase II (GrsB).[1] These enzymes function as an assembly line, with distinct domains performing specific catalytic functions.
-
This compound Synthetase I (GrsA): This smaller enzyme (approximately 126 kDa) is responsible for initiating the synthesis process. It activates L-Phenylalanine and epimerizes it to D-Phenylalanine.[1]
-
This compound Synthetase II (GrsB): This is a much larger multienzyme (approximately 510 kDa) that sequentially incorporates the remaining four amino acids (Proline, Valine, Ornithine, and Leucine), polymerizes the two pentapeptide chains, and catalyzes the final cyclization and release of the decapeptide product.[1]
The synthetase complex is organized into modules, where each module is typically responsible for the incorporation of a single amino acid. The domains within these modules carry out the specific steps of the synthesis.[1][4]
-
Adenylation (A) Domain: Selects and activates a specific amino acid as an aminoacyl-adenylate using ATP.[1][5]
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated amino acid or the growing peptide chain via a 4'-phosphopantetheine (Ppant) arm.[1]
-
Condensation (C) Domain: Catalyzes the formation of a peptide bond between the upstream peptide chain and the downstream amino acid.[1]
-
Epimerization (E) Domain: Converts an L-amino acid, once tethered to the T domain, into its D-epimer.[1][4] In the case of this compound, this domain is found in GrsA for the conversion of L-Phe to D-Phe.[1]
-
Thioesterase (TE) Domain: A terminal domain that catalyzes the release of the final peptide product, often involving cyclization.[1]
The Biosynthesis Pathway
The biosynthesis of this compound is a highly orchestrated process that proceeds in a sequential, assembly-line fashion. The entire process involves the activation of five amino acids, their sequential condensation into two pentapeptides, and the final head-to-tail cyclization to form the decapeptide.
Figure 1: The this compound Non-Ribosomal Peptide Synthesis (NRPS) Pathway.
Step-by-Step Synthesis:
-
Initiation and Epimerization: The GrsA enzyme selects and activates L-Phenylalanine (L-Phe) using ATP. The resulting L-Phe-adenylate is then loaded onto the T domain of GrsA. The E domain subsequently catalyzes the epimerization of the covalently bound L-Phe to D-Phe.[1]
-
First Peptide Bond Formation: The D-Phe is transferred to the first module of GrsB, where the C domain catalyzes the formation of a peptide bond with L-Proline (L-Pro), which has been activated and loaded onto the T domain of the same module. This forms the dipeptide D-Phe-L-Pro.[1]
-
Elongation of the Pentapeptide: The dipeptide is passed sequentially to the subsequent modules of GrsB, which add L-Valine (Val), L-Ornithine (Orn), and L-Leucine (Leu) in order, forming a thioester-linked pentapeptide: D-Phe-Pro-Val-Orn-Leu-S-GrsB.[1]
-
Dimerization and Cyclization: The TE domain at the C-terminus of GrsB catalyzes a head-to-tail cyclization reaction between two molecules of the pentapeptide. This dimerization and subsequent release forms the final cyclic decapeptide, this compound.[1]
Quantitative Analysis of this compound Production
The production of this compound synthetases and the final antibiotic product is tightly regulated and highly dependent on culture conditions. Growth rate, rather than the specific limiting nutrient, appears to be the major controlling factor.[6][7]
Table 1: Effect of Nutrient Limitation and Dilution Rate on this compound Synthetase Specific Activity in B. brevis Chemostat Culture
| Nutrient Limitation | Optimal Dilution Rate (h⁻¹) for Max. Synthetase Activity | Observation |
| Carbon | 0.32 | Synthetase production is low at high dilution rates (0.45-0.50 h⁻¹) and increases as the rate is lowered.[6] |
| Nitrogen | 0.40 | Enzyme activity is low at very low dilution rates (0.10-0.15 h⁻¹).[6] |
| Phosphorus | 0.20 | Phosphorus limitation resulted in the highest overall specific activities of the synthetases.[6] |
| Sulphur | 0.24 | The optimal dilution rate for enzyme production varies with the nature of the nutrient limitation.[6] |
| Data synthesized from Reference[6]. |
Table 2: Yield of Linear Gramicidin in B. brevis ATCC 8185 under Different Culture Media
| Pre-Culture Medium | Main Culture Medium | Yield of Linear Gramicidin (µg/mL) |
| Skim Milk | Beef Broth (Standard Method) | 3.11 |
| Beef Broth | Beef Broth | 0.59 |
| 1% Skim Milk | 1% Skim Milk | 20.3 |
| 1% Casein | 1% Casein | 6.69 |
| Data from Reference[8]. Note: This data is for linear gramicidin, a related peptide produced by B. brevis, but illustrates the strong influence of media composition on NRPS product yield. |
Experimental Protocols & Workflows
Studying the this compound biosynthesis pathway involves the purification of the synthetase enzymes and subsequent activity assays.
Purification of this compound Synthetases (GrsA and GrsB)
This protocol is a generalized methodology based on chromatographic techniques mentioned in the literature.[9]
Figure 2: Generalized workflow for the purification of this compound synthetases.
Methodology:
-
Cell Culture and Harvest: Grow Brevibacillus brevis in a suitable production medium until the stationary phase, when synthetase expression is maximal.[7] Harvest cells by centrifugation.
-
Preparation of Cell-Free Extract: Resuspend the cell pellet in a suitable buffer and lyse the cells using mechanical means (e.g., sonication or French press).
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 11,000 x g) to remove cell debris. The supernatant contains the soluble this compound synthetases.[10]
-
Ion-Exchange Chromatography:
-
Fraction Analysis: Collect fractions from each chromatography step and analyze for this compound synthetase activity using an appropriate assay (see Section 5.2).
-
Purity Assessment: Assess the purity of the final fractions containing GrsA and GrsB using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
Assay of Synthetase Activity (Amino Acid-Dependent ATP-PPi Exchange)
This is a classic assay to measure the first step of NRPS: the ATP-dependent activation of the substrate amino acid.
Principle: The adenylation (A) domain catalyzes a reversible reaction: Amino Acid + ATP <=> Aminoacyl-AMP + PPi. The assay measures the rate of incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is dependent on the presence of the specific substrate amino acid.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, MgCl₂, the purified enzyme fraction (GrsA or GrsB), and the specific amino acid substrate (e.g., L-Phe for GrsA).
-
Initiation: Start the reaction by adding radiolabeled [³²P]PPi.
-
Incubation: Incubate the mixture at an optimal temperature (e.g., 37°C) for a defined period.
-
Termination and Precipitation: Stop the reaction by adding a solution of trichloroacetic acid (TCA). Precipitate the [³²P]ATP formed by adding activated charcoal.
-
Quantification: Wash the charcoal to remove unincorporated [³²P]PPi. Measure the radioactivity of the charcoal pellet (containing the adsorbed [³²P]ATP) using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.
Regulation of Biosynthesis
The production of this compound is a secondary metabolic process, typically initiated as the bacterial culture transitions from logarithmic growth to the stationary phase.[7]
Figure 3: Key factors regulating the biosynthesis of this compound.
-
Growth Rate Dependence: The synthesis of the Grs enzymes is induced when the specific growth rate of B. brevis decreases, regardless of the cause.[7] High growth rates are associated with low levels of synthetase production.[6]
-
Nutrient Limitation: As shown in Table 1, limiting carbon, nitrogen, phosphorus, or sulfur can trigger synthetase production by slowing growth. Phosphorus limitation, in particular, has been shown to yield high specific activities of the enzymes.[6]
-
Amino Acid Regulation: Certain amino acids can influence production. Arginine, for instance, can increase the overall yield of this compound, presumably by serving as a precursor for the non-proteinogenic amino acid ornithine, a key component of the final peptide.[11]
This guide provides a foundational understanding of the complex and fascinating biosynthesis of this compound. The non-ribosomal synthesis mechanism employed by Brevibacillus brevis represents a powerful system for producing bioactive peptides and offers significant potential for bioengineering and the development of novel antibiotics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound and polymyxins: the revival of cationic cyclic peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for the activation of phenylalanine in the non-ribosomal biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of this compound synthetases by Bacillus brevis in continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Biosynthesis of the antibiotic this compound by a Bacillus brevis culture associated with a change in growth kinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of linear gramicidin expression from Bacillus brevis ATCC 8185 by casein peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of this compound synthetase aggregation substance: control of this compound synthesis by its product, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the biosynthesis of this compound in a cell-free system from Bacillus brevis. Further attempts to elucidate its mechanism of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arginine regulation of this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Early Investigations into the Antimicrobial Spectrum of Gramicidin S: A Technical Overview
Introduction
Gramicidin S, a pioneering cyclic peptide antibiotic, was discovered in 1942 by Russian microbiologist Georgyi Frantsevitch Gause and his wife Maria Brazhnikova from a strain of Bacillus brevis.[1] This discovery marked a significant milestone in the early era of antibiotics, and by 1946, this compound was being utilized in Soviet military hospitals to treat infected wounds.[1] Structurally, it is a cyclodecapeptide composed of two identical pentapeptides joined head to tail, with the sequence cyclo(-Val-Orn-Leu-D-Phe-Pro-)2.[1][2] Its amphiphilic nature, with both hydrophobic and charged amino acid residues, is central to its biological activity.[1] This technical guide delves into the early studies that defined the antimicrobial spectrum and mechanism of action of this compound, providing a foundational understanding for researchers and professionals in drug development.
Antimicrobial Spectrum of this compound
Early research established this compound as a potent antimicrobial agent with a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria, as well as some fungi.[1] However, its efficacy was noted to be more pronounced against Gram-positive organisms.[3] The antibacterial activity of this compound is highly dependent on the assay method used, with solution-based assays demonstrating greater activity against Gram-negative bacteria than agar-based assays.[4][5] The minimum inhibitory concentration (MIC), a key quantitative measure of antimicrobial effectiveness, has been determined for a range of microorganisms.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Microorganisms
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 3.9 - 7.8 | [3] |
| Staphylococcus aureus (including MRSA) | Gram-positive | 4 - 8 | [6] |
| Enterococcus faecium | Gram-positive | 3.9 - 7.8 | [3] |
| Streptococcus pneumoniae | Gram-positive | 4 - 16 | [6] |
| Gram-positive bacteria (general) | Gram-positive | ~3 | [4][5] |
| Enterobacter cloacae | Gram-negative | 3.9 - 62.5 | [3] |
| Pseudomonas aeruginosa | Gram-negative | 3.9 - 62.5 | [3] |
| Klebsiella pneumoniae | Gram-negative | 3.9 - 62.5 | [3] |
| Acinetobacter baumannii | Gram-negative | 3.9 - 62.5 | [3] |
| Gram-negative bacteria (general) | Gram-negative | 3 - 12.5 | [4][5] |
Mechanism of Action
The primary mechanism of action of this compound, as understood from early studies, is the disruption of the bacterial cell membrane's integrity.[1][7] Its amphiphilic structure allows it to interact with and permeate the lipid bilayer of the cytoplasmic membrane, leading to increased permeability.[1][7] This disruption of the membrane potential and ion gradients ultimately results in cell death.[8] More recent investigations have revealed a more multifaceted mechanism, including the delocalization of peripheral membrane proteins involved in critical cellular processes like cell division and cell envelope synthesis.[7][9] Unlike some other peptide antibiotics, this compound has minor effects on membrane fluidity and does not appear to affect integral membrane proteins or DNA.[7][9]
Experimental Protocols
The determination of the antimicrobial spectrum of this compound in early studies primarily relied on dilution methods to ascertain the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
-
Preparation of Bacterial Inoculum:
-
Bacterial colonies are cultured overnight on an appropriate agar medium, such as Columbia agar with 5% sheep blood.[3]
-
A suspension of the colonies is made in a saline solution (e.g., 0.9% NaCl) and adjusted to a turbidity equivalent to a 0.5 McFarland standard.[3]
-
This suspension is then diluted (e.g., 1:100) in a suitable broth medium, such as Müller-Hinton Broth (MHB).[3]
-
-
Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared.
-
Serial dilutions of this compound are made in the broth medium within a 96-well microtiter plate to achieve a range of concentrations (e.g., from 0.95 µg/mL to 62.5 µg/mL).[3]
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that visually inhibits the growth of the microorganism.[3]
-
-
Determination of Minimum Bactericidal Concentration (MBC) (Optional):
-
To determine if the antimicrobial effect is bactericidal, an aliquot from the wells showing no growth is plated onto fresh agar medium.[3][6]
-
After incubation, the number of colony-forming units (CFUs) is counted. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in CFUs.
-
Limitations and Early Challenges
A significant challenge identified in early studies, which persists today, is the hemolytic activity of this compound.[1][3] This toxicity towards human red blood cells at low concentrations has restricted its systemic use, and it is primarily employed in topical applications.[1][3]
Conclusion
The early investigations into this compound laid a crucial foundation for our understanding of cyclic peptide antibiotics. These studies successfully delineated its broad antimicrobial spectrum, with a notable potency against Gram-positive bacteria. The primary mechanism of action was identified as the disruption of the bacterial cell membrane. While its clinical applications have been limited by its hemolytic toxicity, the foundational knowledge gleaned from these early studies continues to inform the development of new, less toxic analogues with potent antimicrobial properties against multidrug-resistant pathogens.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure, toxicity and antibiotic activity of this compound and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Bactericidal Activity of this compound Against Streptococcus pneumoniae and Staphylococcus aureus Clinical Isolates with Single and Multiple Exposure | GUROV | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 7. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ionophore - Wikipedia [en.wikipedia.org]
- 9. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Gramicidin S with Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gramicidin S (GS) is a potent cyclic decapeptide antimicrobial agent with a well-established history of topical use.[1] Its primary mechanism of action involves the disruption of bacterial cell membranes, a process governed by a complex interplay of electrostatic and hydrophobic interactions with the lipid bilayer.[2] This technical guide provides a comprehensive overview of the interaction between this compound and lipid bilayers, synthesizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms. Understanding these interactions at a granular level is paramount for the rational design of novel GS analogs with improved therapeutic indices, offering potential pathways to combat the growing threat of antimicrobial resistance.
Mechanism of Action: A Multi-faceted Membrane Disruption
This compound, an amphiphilic molecule with a stable β-sheet structure, does not form discrete, stable ion channels in the manner of Gramicidin A.[3][4] Instead, its antimicrobial activity stems from a more generalized perturbation and permeabilization of the lipid bilayer.[2][3] The interaction is a multi-step process that can be broadly categorized as follows:
-
Electrostatic Attraction and Surface Binding: The initial interaction is driven by the electrostatic attraction between the positively charged ornithine residues of this compound and the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG).[5][6] This leads to the accumulation of GS molecules on the membrane surface.
-
Interfacial Partitioning and Hydrophobic Insertion: Following initial binding, the hydrophobic residues (Valine, Leucine, and D-Phenylalanine) of this compound partition into the interfacial region of the lipid bilayer, just below the polar headgroups near the glycerol backbone.[2][7]
-
Membrane Perturbation and Defect Formation: The insertion of this compound disrupts the ordered packing of the lipid acyl chains, leading to an increase in membrane fluidity and the formation of transient, variably-sized defects or pores.[3][8] This disruption compromises the membrane's barrier function, causing leakage of ions and essential cellular components, ultimately leading to cell death.[2] At higher concentrations, GS can even induce the formation of non-lamellar lipid phases, such as inverted cubic phases, further destabilizing the membrane structure.[9][10]
The following diagram illustrates the proposed mechanism of this compound interaction with a lipid bilayer, often referred to as the "carpet" model, which leads to membrane destabilization.
Caption: this compound interaction with the lipid bilayer.
Quantitative Analysis of this compound-Lipid Bilayer Interactions
The thermodynamics of this compound binding to lipid bilayers have been extensively studied using techniques such as Isothermal Titration Calorimetry (ITC). These studies provide quantitative insights into the driving forces of the interaction.
Table 1: Thermodynamic Parameters of this compound Binding to Lipid Vesicles
| Lipid Composition | Temperature (°C) | ΔH (kcal/mol) | ΔG (kcal/mol) | TΔS (kcal/mol) | Binding Affinity (K) | Reference |
| POPC | 25 | 2.6 - 4.4 | -10.9 to -12.1 | 13.4 - 16.4 | High | [5][11] |
| POPG | 25 | 2.6 - 4.4 | -10.9 to -12.1 | 13.4 - 16.4 | Higher than POPC | [5][11] |
| POPC/POPG (3:1) | 25 | - | - | - | Intermediate | [8] |
| POPC/Cholesterol | 25 | - | - | Reduced binding | Lower | [4] |
| POPG/Cholesterol | 25 | - | - | Reduced binding | Lower | [4][8] |
POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol); TΔS calculated from ΔG = ΔH - TΔS. The binding is primarily entropy-driven, as indicated by the large positive TΔS values.
Table 2: Effect of this compound on Lipid Bilayer Physical Properties
| Experimental Technique | Lipid System | Observation | Quantitative Change | Reference |
| X-ray Diffraction | Microbial Lipid Extracts | Bilayer thinning | Reduction in lattice spacing | [9] |
| Fluorescence (Laurdan GP) | B. subtilis | Minor effect on membrane fluidity | - | [12] |
| Differential Scanning Calorimetry (DSC) | DMPC, DMPG | Perturbation of thermotropic phase behavior | Decrease in phase transition temperature | [6][7] |
DMPC: Dimyristoylphosphatidylcholine; DMPG: Dimyristoylphosphatidylglycerol.
Key Experimental Protocols
A variety of biophysical techniques are employed to characterize the interaction of this compound with lipid bilayers. Below are detailed methodologies for some of the key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (lipid vesicles), allowing for the determination of binding affinity, stoichiometry, and the thermodynamics of the interaction.
Methodology:
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. The desired lipids (e.g., POPC, POPG) are dissolved in chloroform, dried to a thin film under nitrogen, and hydrated in buffer. The resulting multilamellar vesicles are then extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form LUVs.[8]
-
Sample Preparation: A solution of this compound is placed in the sample cell of the calorimeter, and the lipid vesicle suspension is loaded into the injection syringe.[8]
-
Titration: Aliquots of the lipid vesicle suspension are incrementally injected into the this compound solution. The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of lipid to peptide. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (ΔH, K, and stoichiometry).[5]
Caption: Isothermal Titration Calorimetry experimental workflow.
Differential Scanning Calorimetry (DSC)
DSC is used to study the effect of this compound on the thermotropic phase behavior of lipid bilayers. It measures the heat capacity of a sample as a function of temperature, revealing changes in the phase transition temperature (Tm) and enthalpy (ΔH) of the lipids.
Methodology:
-
Sample Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a dry lipid film with buffer, with or without this compound, followed by vortexing.[7]
-
Calorimetry Scan: The MLV suspension is sealed in a sample pan, and an identical pan containing only buffer serves as a reference. The sample and reference are heated at a constant rate.
-
Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.
-
Data Analysis: The resulting thermogram shows peaks corresponding to lipid phase transitions. The temperature at the peak maximum is the Tm, and the area under the peak is proportional to the enthalpy of the transition. Changes in these parameters in the presence of this compound indicate a perturbation of the lipid bilayer.[6]
Fluorescence Spectroscopy
Fluorescence-based assays are versatile tools for studying membrane permeabilization and changes in membrane fluidity.
3.3.1. Membrane Permeabilization (Leakage Assay)
This assay monitors the release of a fluorescent dye encapsulated within lipid vesicles upon the addition of this compound.
Methodology:
-
Vesicle Preparation: LUVs are prepared as in the ITC protocol, but the hydration buffer contains a self-quenching concentration of a fluorescent dye, such as carboxyfluorescein.[13]
-
Dye Removal: Untrapped dye is removed by gel filtration.
-
Fluorescence Measurement: The vesicle suspension is placed in a fluorometer cuvette. This compound is added, and the increase in fluorescence intensity is monitored over time.
-
Data Analysis: The fluorescence signal is normalized to the maximum fluorescence obtained by lysing the vesicles with a detergent (e.g., Triton X-100), which represents 100% leakage.[13]
3.3.2. Membrane Fluidity (Laurdan GP)
The fluorescent probe Laurdan is sensitive to the polarity of its environment. Its emission spectrum shifts depending on the degree of water penetration into the lipid bilayer, which is related to membrane fluidity.
Methodology:
-
Labeling: Lipid vesicles or bacterial cells are incubated with Laurdan.
-
Fluorescence Measurement: Emission spectra are recorded at two wavelengths (e.g., 440 nm and 490 nm) with an excitation wavelength of around 350 nm.
-
GP Calculation: The Generalized Polarization (GP) value is calculated using the formula: GP = (I440 - I490) / (I440 + I490). A decrease in the GP value indicates an increase in membrane fluidity.[14]
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR provides high-resolution structural information about the conformation and orientation of this compound within the lipid bilayer.
Methodology:
-
Sample Preparation: Samples are typically prepared as oriented lipid bilayers on glass plates or as unoriented multilamellar vesicles. Isotopically labeled (e.g., 15N, 19F) this compound is often used to enhance signal detection.[1][15]
-
NMR Spectroscopy: The sample is placed in the NMR spectrometer, and spectra are acquired using techniques such as cross-polarization magic-angle spinning (CP-MAS).
-
Data Analysis: The chemical shifts and other NMR parameters provide information about the local chemical environment and orientation of the peptide backbone and side chains relative to the lipid bilayer.[1] Solid-state NMR has shown that at low peptide-to-lipid ratios, this compound lies flat on the membrane surface, while at higher ratios, it can adopt a transmembrane orientation.[1]
Caption: Key experimental techniques for studying GS-lipid interactions.
Future Directions and Drug Development Implications
A thorough understanding of the molecular details of this compound-lipid bilayer interactions is crucial for the development of new antimicrobial agents. By modifying the amino acid sequence of this compound, it is possible to modulate its amphipathicity, charge, and hydrophobic properties to enhance its selectivity for bacterial membranes over eukaryotic membranes, thereby reducing its hemolytic activity.[7] The quantitative data and experimental protocols outlined in this guide provide a framework for the systematic evaluation of such novel analogs. Future research will likely focus on more complex membrane models that better mimic the native bacterial cell envelope and on the use of advanced techniques to visualize the dynamic process of membrane disruption in real-time. These efforts will undoubtedly contribute to the development of the next generation of peptide-based antibiotics.
References
- 1. Solid State NMR Structure Analysis of the Antimicrobial Peptide this compound in Lipid Membranes: Concentration-Dependent Re-alignment and Self-Assembly as a β-Barrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interaction of the antimicrobial peptide this compound with lipid bilayer model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antimicrobial Peptide this compound Permeabilizes Phospholipid Bilayer Membranes Without Forming Discrete Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isothermal titration calorimetry studies of the binding of the antimicrobial peptide this compound to phospholipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential scanning calorimetric study of the effect of the antimicrobial peptide this compound on the thermotropic phase behavior of phosphatidylcholine, phosphatidylethanolamine and phosphatidylglycerol lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide this compound to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray studies on the interaction of the antimicrobial peptide this compound with microbial lipid extracts: evidence for cubic phase formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid-state 15N NMR of oriented lipid bilayer bound gramicidin A' - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Modeling of Gramicidin S in Aqueous Solution
Introduction to this compound
This compound (GS) is a cationic cyclic decapeptide antibiotic, originally isolated from the bacterium Brevibacillus brevis.[1] Its structure is a head-to-tail cyclization of two identical pentapeptides, with the sequence cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂.[1][2] This arrangement results in a well-defined, amphiphilic structure, characterized by an antiparallel β-sheet conformation stabilized by two type II' β-turns formed by the D-Phe and Pro residues.[2][3] The charged ornithine residues are located on one side of the molecule, while the hydrophobic valine and leucine residues are on the opposite side.[2]
This compound exhibits potent antimicrobial activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2][3] Its mechanism of action is generally accepted to be the disruption of the bacterial cell membrane's integrity, leading to increased permeability and cell death.[1][2] However, its clinical application is limited to topical treatments due to its high hemolytic activity and cytotoxicity to mammalian cells.[2][3] This lack of selectivity has driven extensive research into designing GS analogs with improved therapeutic indices.[4] Molecular modeling and simulation are pivotal tools in this endeavor, providing detailed insights into the structure-activity relationships of this compound and its derivatives.
Molecular Modeling of Peptides in Aqueous Solution
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For peptides like this compound, these methods are invaluable for understanding their conformational dynamics, solvation, and interactions with other molecules.
Molecular Dynamics (MD) simulations are a cornerstone of peptide modeling.[5] This technique simulates the time-dependent behavior of a molecular system by solving Newton's equations of motion for each atom.[6] The result is a trajectory of atomic positions and velocities over time, from which various structural and energetic properties can be calculated. The accuracy of MD simulations is heavily dependent on the chosen force field , which is a set of parameters and potential energy functions that describe the interactions between atoms in the system.[6] Commonly used force fields for protein and peptide simulations include AMBER, CHARMM, and GROMOS.[6][7][8]
The explicit representation of the solvent, typically water, is crucial for accurately modeling peptides in an aqueous environment.[9][10][11] Water molecules are not passive bystanders; they actively participate in hydrogen bonding with the peptide and influence its conformational preferences.[12]
Molecular Modeling of this compound in Aqueous Solution
Conformational Analysis of this compound in Water
Experimental and computational studies have shown that this compound maintains its rigid, antiparallel β-sheet structure in various environments, including aqueous solutions.[2][13] In a polar environment, this compound is suggested to adopt an expanded conformation.[2] Molecular dynamics simulations have been employed to explore the conformational landscape of GS in detail. These simulations confirm the stability of the β-sheet structure and provide insights into the flexibility of the side chains and the dynamics of the β-turns.[2][14]
Key Findings from Simulation Studies
-
Structural Stability : MD simulations have demonstrated that the antiparallel β-sheet conformation of this compound is highly stable in aqueous solution.[2]
-
Flexibility : While the backbone is rigid, the side chains of the amino acid residues exhibit a higher degree of flexibility. The unmodified this compound shows more structural variability compared to synthetically constrained (stapled) analogs.[2]
-
Solvent Interaction : The charged ornithine residues readily interact with water molecules, while the hydrophobic residues (Val, Leu, D-Phe) tend to be shielded from the solvent. This amphiphilic nature is key to its biological activity.[1]
-
Force Field Considerations : The choice of force field can influence the simulation results. While standard protein force fields are often used, there is a recognized need for the development of more accurate, potentially polarizable, force fields, especially for simulations involving membrane interactions.[7] For intrinsically disordered peptides, specific force fields are being developed to prevent overly collapsed structures in simulations.[15]
Data Presentation
Table 1: Physicochemical and Structural Properties of this compound
| Property | Value | Reference |
| Sequence | cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂ | [1][2] |
| Molecular Formula | C₆₀H₉₂N₁₂O₁₀ | [1] |
| Molar Mass | 1141.470 g·mol⁻¹ | [1] |
| Secondary Structure | Antiparallel β-sheet with two Type II' β-turns | [2][3] |
| Charge (at neutral pH) | Cationic | [1][2] |
| Nature | Amphiphilic | [1][2] |
Table 2: Common Force Fields for Peptide Simulation
| Force Field Family | Key Features | Relevant For |
| AMBER | Widely used for proteins and nucleic acids. Several versions exist with continuous improvements. | General protein and peptide simulations.[7] |
| CHARMM | Known for its detailed parameterization for lipids, making it suitable for membrane simulations. Also robust for soluble proteins. | Peptide-membrane and soluble peptide simulations.[6][8] |
| GROMOS | Developed for the GROMACS simulation package. Well-suited for a wide range of biomolecular simulations. | General biomolecular simulations. |
| OPLS | Optimized Potentials for Liquid Simulations; good for modeling systems in solution. | Simulations in aqueous and organic solvents.[16] |
| AMOEBA | A polarizable force field that explicitly accounts for electronic polarization, offering higher accuracy for systems with significant charge fluctuations. | High-accuracy simulations, especially for ion-peptide interactions.[17] |
Table 3: Representative Parameters for an MD Simulation of this compound in Water
| Parameter | Typical Value | Description |
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy of the system. |
| Water Model | TIP3P, SPC/E | A three-site model for explicit water molecules.[8] |
| Box Type | Cubic or Rectangular | Defines the shape of the simulation cell. |
| Solvation | 10-15 Å water layer around the peptide | Ensures the peptide does not interact with its periodic image. |
| Ion Concentration | 0.15 M (e.g., NaCl or KCl) | To neutralize the system and mimic physiological conditions. |
| Temperature | 298 K or 310 K (25 °C or 37 °C) | Maintained using a thermostat (e.g., Nosé-Hoover, Berendsen). |
| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman). |
| Integration Timestep | 2 fs | The time interval for solving the equations of motion. |
| Simulation Length | 100 ns - 1 µs | Depends on the process being studied; longer for conformational changes. |
| Ensemble | NPT (Isothermal-isobaric) | Constant number of particles, pressure, and temperature. |
Experimental and Computational Protocols
Protocol for Molecular Dynamics (MD) Simulation of this compound
This protocol outlines the typical steps for setting up and running an MD simulation of this compound in an aqueous solution using a package like GROMACS or AMBER.
-
Preparation of the Initial Structure :
-
Obtain the initial coordinates of this compound. This can be from an existing crystal structure (e.g., from the Protein Data Bank) or a computationally generated model.
-
Inspect the structure for any missing atoms and add them if necessary. For this compound, ensure the correct cyclic structure is represented.
-
-
System Setup :
-
Define the simulation box (e.g., a cubic box extending 1.0 nm beyond the peptide in all directions).
-
Fill the simulation box with an explicit water model (e.g., TIP3P).
-
Add ions (e.g., Cl⁻) to neutralize the net positive charge of the protonated ornithine residues and to achieve a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization :
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup. This is typically done using a steepest descent or conjugate gradient algorithm.
-
-
Equilibration :
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble). Position restraints are often applied to the peptide backbone to allow the solvent to equilibrate around it.
-
Switch to a constant pressure (NPT) ensemble to equilibrate the system's density to the correct value (around 1 g/cm³ for water). The position restraints on the peptide are gradually released during this phase.
-
-
Production Run :
-
Once the system is well-equilibrated (i.e., temperature, pressure, and density are stable), run the production simulation for the desired length of time (e.g., 500 ns).
-
Save the coordinates of the system at regular intervals (e.g., every 10 ps) to generate the trajectory file.
-
-
Analysis :
-
Analyze the trajectory to calculate various properties, such as:
-
Root Mean Square Deviation (RMSD) to assess structural stability.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Radius of Gyration (Rg) to measure the compactness of the structure.
-
Hydrogen bond analysis to study intramolecular and peptide-water interactions.
-
Secondary structure analysis over time.
-
-
Protocol for Circular Dichroism (CD) Spectroscopy
CD spectroscopy is an experimental technique used to assess the secondary structure of peptides and proteins in solution. It is often used to validate that the conformation observed in simulations is consistent with experimental data.[2][14]
-
Sample Preparation :
-
Dissolve a purified sample of this compound in a suitable solvent. For aqueous studies, this would be a buffered solution (e.g., phosphate buffer, pH 7.4). Methanol is also used to mimic a hydrophobic environment.[2][14]
-
Prepare a blank sample containing only the solvent/buffer.
-
The concentration of the peptide should be chosen to give an absorbance of approximately 1.0.
-
-
Instrument Setup :
-
Turn on the CD spectrometer and the light source (typically a xenon lamp) and allow it to warm up for at least 30 minutes.
-
Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Set the measurement parameters: wavelength range (e.g., 190-260 nm for far-UV CD), bandwidth, scan speed, and number of accumulations.
-
-
Data Acquisition :
-
Place the blank sample (in a quartz cuvette) in the sample holder and record a baseline spectrum.
-
Replace the blank with the this compound sample and record its spectrum.
-
The final spectrum is obtained by subtracting the baseline from the sample spectrum.
-
-
Data Analysis :
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]).
-
The resulting spectrum is characteristic of the peptide's secondary structure. For this compound, a spectrum with a minimum around 205-215 nm is indicative of its β-sheet conformation.
-
Deconvolution algorithms can be used to estimate the percentage of different secondary structure elements.
-
Mandatory Visualizations
Caption: Workflow for a typical molecular dynamics simulation of this compound.
Caption: Schematic representation of the cyclic structure of this compound.
Caption: Conceptual pathway of this compound interaction with a bacterial membrane.
Conclusion
The molecular modeling of this compound in aqueous solution provides fundamental insights into its structural stability, conformational dynamics, and the physicochemical properties that underpin its biological activity. Techniques like molecular dynamics simulations, supported by robust force fields and validated by experimental methods such as circular dichroism, allow for a detailed, atom-level understanding of this potent antimicrobial peptide. The knowledge gained from these computational studies is not merely academic; it forms the rational basis for the design of new this compound analogs. By modifying its structure to modulate properties like amphipathicity, rigidity, and hydrophobicity, researchers aim to develop new therapeutics with enhanced specificity for microbial membranes and reduced toxicity, addressing the significant challenge of antimicrobial resistance.[4][14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Rigidity vs Activity: Design of this compound Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and polymyxins: the revival of cationic cyclic peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of de novo designed cyclic antimicrobial peptides based on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modelling peptide–protein complexes: docking, simulations and machine learning | QRB Discovery | Cambridge Core [cambridge.org]
- 6. Force fields for simulating the interaction of surfaces with biological molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Test of molecular dynamics force fields in gramicidin A [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Modeling of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. Computer determination of peptide conformations in water: different roads to structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computer determination of peptide conformations in water: different roads to structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.psu.edu [pure.psu.edu]
- 12. Water and polypeptide conformations in the gramicidin channel. A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Force Field Effects in Simulations of Flexible Peptides with Varying Polyproline II Propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Do Residue-Specific Force Fields have a place in molecular dynamics simulation of proteins? | by Wsheele | Medium [medium.com]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for Determining Gramicidin S Susceptibility in Gram-Positive Bacteria
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gramicidin S is a cyclic polypeptide antibiotic with potent activity against a range of Gram-positive bacteria. Its unique mechanism of action, which involves the disruption of the bacterial cell membrane integrity, makes it an important subject of study, particularly in the context of rising antibiotic resistance.[1][2] These application notes provide detailed protocols for determining the susceptibility of Gram-positive bacteria to this compound using standard laboratory methods: Broth Microdilution and Disk Diffusion.
Mechanism of Action: this compound acts by inserting itself into the lipid bilayer of the bacterial cytoplasmic membrane. This disrupts the normal membrane structure and function, leading to increased permeability and ultimately cell death.[1][3] Unlike many other antibiotics that target specific enzymes or cellular processes, the physical disruption of the membrane by this compound is a key feature of its potent bactericidal effect.
Data Presentation: Minimum Inhibitory Concentrations (MIC) of this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against common Gram-positive pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Gram-Positive Bacterium | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | 4 - 8 | [4][5] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | 4 | [4] |
| Streptococcus pneumoniae | 4 - 16 | [4][6] |
| Enterococcus faecalis | Not explicitly stated, but effective | [7][8] |
| Enterococcus faecium | 3.9 - 7.8 | [9] |
Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions.
Experimental Protocols
Broth Microdilution Method
This method determines the MIC of this compound in a liquid growth medium. It is considered a quantitative test as it provides a specific concentration of the antibiotic that is effective.
Materials:
-
This compound stock solution
-
Mueller-Hinton Broth (MHB)[10]
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland turbidity standards
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then dilute it in MHB to the desired starting concentration.
-
Perform serial two-fold dilutions of this compound in MHB directly in the 96-well plate. Typically, a range of concentrations from 64 µg/mL to 0.125 µg/mL is tested.
-
Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the this compound dilutions and the growth control well.
-
Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, examine the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Disk Diffusion Method (Kirby-Bauer)
This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a disk impregnated with the antibiotic. It is a qualitative or semi-quantitative test.
Materials:
-
This compound-impregnated paper disks (prepare in-house or source commercially if available)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[11]
-
Sterile cotton swabs
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Ruler or calipers for measuring zone diameters
Procedure:
-
Preparation of this compound Disks (if not commercially available):
-
Prepare a stock solution of this compound.
-
Apply a standardized amount of the this compound solution to sterile blank paper disks (6 mm diameter) and allow them to dry completely in a sterile environment. The amount of this compound per disk should be standardized (e.g., 30 µg).
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for a few minutes.
-
-
Application of Disks and Incubation:
-
Aseptically place the this compound disk onto the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[12]
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
The interpretation of the zone size (susceptible, intermediate, or resistant) requires standardized interpretive criteria, which may need to be established through correlation with MIC data.
-
Visualizations
Caption: Experimental workflow for this compound susceptibility testing.
Caption: Mechanism of action of this compound on Gram-positive bacteria.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The interaction of the antimicrobial peptide this compound with lipid bilayer model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Bactericidal Activity of this compound Against Streptococcus pneumoniae and Staphylococcus aureus Clinical Isolates with Single and Multiple Exposure | GUROV | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 5. A New this compound Analogue with Potent Antibacterial Activity and Negligible Hemolytic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. Supreme activity of this compound against resistant, persistent and biofilm cells of staphylococci and enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Supreme activity of this compound against resistant, persistent and biofilm cells of staphylococci and enterococci [ouci.dntb.gov.ua]
- 9. Structure, toxicity and antibiotic activity of this compound and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. exodocientifica.com.br [exodocientifica.com.br]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Synthesizing Gramicidin S Analogues with Reduced Hemolytic Activity
Authored for Researchers, Scientists, and Drug Development Professionals
Gramicidin S (GS), a cyclic decapeptide with the sequence cyclo(-Val-Orn-Leu-D-Phe-Pro-)2, is a potent antimicrobial agent effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2][3] However, its clinical application for systemic use is severely limited by its high hemolytic activity and general cytotoxicity.[1][2][4][5][6] These application notes provide a comprehensive overview of modern strategies and detailed protocols for the synthesis of this compound analogues with a significantly improved therapeutic index, characterized by reduced hemolytic activity and retained or enhanced antimicrobial potency.
Rationale for Analogue Design: Dissociating Antimicrobial and Hemolytic Activity
The antimicrobial action of this compound is attributed to its ability to disrupt the integrity of bacterial cell membranes.[1] Its amphipathic β-sheet structure, with positively charged ornithine residues on one face and hydrophobic valine and leucine residues on the other, facilitates its interaction with and perturbation of the lipid bilayer.[1] Unfortunately, this mechanism is not highly selective and also leads to the lysis of mammalian erythrocytes.[1]
The primary goal in designing GS analogues is to decouple these two effects. This can be achieved by fine-tuning the peptide's physicochemical properties, such as its amphipathicity, hydrophobicity, charge, and conformational rigidity.[7][8] Key strategies that have proven successful include:
-
Modification of the β-Turn Region: The D-Phe-Pro turns are crucial for maintaining the rigid β-sheet conformation. Introducing modifications in this region, such as substituting with sugar amino acids or other non-proteinogenic residues, can alter the overall conformation and reduce interactions with red blood cell membranes.[9]
-
Alteration of Amphipathicity and Hydrophobicity: Systematically replacing amino acids in the hydrophobic or hydrophilic face of the molecule can modulate its amphipathic character. Reducing overall hydrophobicity often leads to a decrease in hemolytic activity.[2][7]
-
Increasing Ring Size: Expanding the peptide ring from 10 to 14 residues has been shown to dissociate antimicrobial and hemolytic activities.[7]
-
Enantiomeric Substitution: Replacing L-amino acids with their D-counterparts (and vice versa) can disrupt the perfect amphipathic structure, leading to reduced hemolysis.[7]
-
Incorporation of Unnatural Amino Acids: The introduction of residues like dehydro-amino acids has been shown to yield analogues with low hemolytic activity.[10][11]
-
Peptide Stapling: Introducing covalent cross-links (staples) can enforce a specific conformation that may be more selective for bacterial membranes.[1]
Quantitative Data Summary
The following tables summarize the biological activities of representative this compound analogues from the literature, highlighting the successful reduction in hemolytic activity while maintaining potent antimicrobial effects.
Table 1: Antimicrobial and Hemolytic Activities of this compound Analogues with Modified Ring Size and Enantiomeric Substitutions
| Peptide | Sequence | MIC (μg/mL) vs. S. aureus | HC50 (μg/mL) | Therapeutic Index (HC50/MIC) | Reference |
| This compound | cyclo(V-Orn-L-dF-P)₂ | 4 | 10 | 2.5 | [7] |
| GS14 | cyclo(VKLKVdYPLKVKLdYP) | 8 | >200 | >25 | [7] |
| GS14K4 | cyclo(VKLdK VdYPLKVKLdYP) | 16 | >200 | >12.5 | [7] |
| GS14 K3L4 | cyclo(VKL KL VdYPLKVKLdYP) | 32 | >200 | >6.25 | [7] |
Table 2: Antimicrobial and Hemolytic Activities of Stapled this compound Analogues
| Peptide | Description | MIC (μg/mL) vs. S. aureus | HC50 (μg/mL) | Therapeutic Index (HC50/MIC) | Reference |
| This compound | Native Peptide | 4 | 10 | 2.5 | [1] |
| GS-L | Linear Analogue | 16-32 | >200 | >6.25-12.5 | [1] |
| GSC-FB | Perfluoroaryl-stapled Analogue | 16-32 | >200 | >6.25-12.5 | [1] |
| GSC-SS | Disulfide-stapled Analogue | >128 | >200 | - | [1] |
Table 3: Antimicrobial and Hemolytic Activities of this compound Analogues with Unnatural Amino Acids
| Peptide | Modification | MIC (μg/mL) vs. B. subtilis | HC50 (μg/mL) | Therapeutic Index (HC50/MIC) | Reference |
| This compound | Native Peptide | 3.13 | 6.25 | 2 | [10][11] |
| Analogue 1 | [ΔZPhe⁴,⁴']GS | 6.25 | 12.5 | 2 | [10][11] |
| Analogue 2 | [ΔZ3Pal⁴,⁴']GS (contains (Z)-(β-3-pyridyl)-α,β-dehydroalanine) | 6.25 | 100 | 16 | [10][11] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of Linear this compound Analogues
This protocol describes a standard Fmoc-based solid-phase synthesis approach.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Dithiothreitol (DTT)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) in DMF. Add DIC and Oxyma Pure and pre-activate for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the desired sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 92.5% TFA, 2.5% TIS, 2.5% EDT, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet.
-
Purification: Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the linear peptide by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
Protocol for Solution-Phase Cyclization
Materials:
-
Purified linear peptide
-
DMF
-
Sodium bicarbonate (NaHCO₃)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolution: Dissolve the purified linear peptide in DMF at a low concentration (e.g., 1 mg/mL) to favor intramolecular cyclization over polymerization.
-
pH Adjustment: Add NaHCO₃ and DIPEA to the solution to maintain a basic pH.
-
Cyclization Reaction: Add the cyclization reagent (e.g., BOP) to the peptide solution and stir at room temperature for 24-48 hours.
-
Reaction Quenching: Quench the reaction by adding water.
-
Purification: Purify the cyclic peptide by RP-HPLC.
-
Characterization: Confirm the identity, purity, and cyclization of the final product by mass spectrometry and analytical RP-HPLC.
Protocol for Hemolysis Assay
Materials:
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for positive control)
-
Peptide solutions of varying concentrations
Procedure:
-
hRBC Preparation: Wash fresh hRBCs with PBS three times by centrifugation and resuspension. Prepare a 2% (v/v) suspension of hRBCs in PBS.
-
Assay Setup: In a 96-well plate, add 100 μL of the 2% hRBC suspension to each well.
-
Peptide Addition: Add 100 μL of the peptide solutions at various concentrations to the wells.
-
Controls:
-
Negative Control: Add 100 μL of PBS (0% hemolysis).
-
Positive Control: Add 100 μL of 1% Triton X-100 (100% hemolysis).
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact hRBCs.
-
Absorbance Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm, which corresponds to the release of hemoglobin.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100
-
HC50 Determination: The HC50 value is the peptide concentration that causes 50% hemolysis. This is determined by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a dose-response curve.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Peptide solutions of varying concentrations
-
96-well microtiter plates
Procedure:
-
Bacterial Inoculum Preparation: Grow bacteria to the mid-logarithmic phase and dilute to a final concentration of 5 x 10⁵ CFU/mL in MHB.
-
Peptide Dilution: Prepare a serial two-fold dilution of the peptide solutions in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions.
-
Controls:
-
Growth Control: Wells with bacteria and MHB only.
-
Sterility Control: Wells with MHB only.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Visualizations
Caption: Workflow for the synthesis and evaluation of this compound analogues.
Caption: Strategies to reduce the hemolytic activity of this compound.
Caption: Selective membrane disruption by this compound analogues.
References
- 1. Rigidity vs Activity: Design of this compound Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, toxicity and antibiotic activity of this compound and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New this compound Analogue with Potent Antibacterial Activity and Negligible Hemolytic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of de novo designed cyclic antimicrobial peptides based on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of the structural basis for antimicrobial and hemolytic activities of peptides based on this compound and design of novel analogs using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A practical synthesis of this compound and sugar amino Acid containing analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of low-hemolytic antimicrobial dehydropeptides based on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of NMR Spectroscopy to Study Gramicidin S Structure
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gramicidin S (GS) is a cyclic decapeptide antibiotic, with the sequence cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂.[1][2] Its potent antimicrobial activity, coupled with its well-defined and rigid structure, has made it a subject of extensive structural studies. Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in elucidating the three-dimensional structure of this compound in solution and in membrane-mimicking environments. This document provides detailed application notes and protocols for the use of NMR spectroscopy in the structural analysis of this compound, aimed at researchers, scientists, and professionals in drug development who are interested in peptide structure-activity relationships.
The solution structure of this compound is characterized by a C₂-symmetric antiparallel β-sheet conformation.[1][3] This structure is stabilized by four intramolecular hydrogen bonds. NMR studies, particularly 2D-NMR techniques such as COSY, TOCSY, and NOESY, have been instrumental in confirming this conformation and providing detailed insights into its structural features.[1][2] Furthermore, solid-state NMR has been employed to study the alignment and self-assembly of this compound in lipid membranes, revealing its mechanism of action.[4]
Key NMR Experiments for this compound Structure Elucidation
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to determine the structure of this compound.
-
1D ¹H NMR: Provides initial information on the number and types of protons present and can confirm the C₂ symmetry of the molecule.[3]
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds (e.g., Hα-Hβ in an amino acid residue). This is the first step in assigning the proton resonances to specific amino acid spin systems.
-
2D TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, from the amide proton to the sidechain protons of an amino acid residue. This is crucial for the complete assignment of individual amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (typically < 5 Å), irrespective of covalent bonds.[5] The intensities of NOESY cross-peaks are proportional to the inverse sixth power of the distance between the protons, providing the distance restraints necessary for 3D structure calculation.
-
J-Coupling Constant Analysis: The magnitude of the ³J(HN,Hα) coupling constant, measured from high-resolution 1D or 2D spectra, provides information about the backbone dihedral angle φ, which is critical for defining the secondary structure.[1]
-
NMR Relaxation Studies: Measurement of T1 and T2 relaxation times and the heteronuclear NOE can provide insights into the dynamics of the peptide backbone and side chains.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.
-
Peptide Purity: this compound should be of high purity (>95%), typically achieved by reverse-phase HPLC.
-
Solvent: For solution-state NMR, deuterated solvents are used to minimize the solvent proton signal. Common choices include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). For studying hydrogen bonds, samples are often prepared in a mixture of H₂O/D₂O (e.g., 90%/10%).
-
Concentration: For a peptide of this size, a concentration range of 1-5 mM is generally suitable.[6] A typical sample might be 3-6 mg of this compound dissolved in 0.5 mL of deuterated solvent.[3]
-
pH: The pH of the sample should be adjusted to the desired experimental conditions, typically between 3 and 7, using small amounts of deuterated acid or base.
-
Internal Standard: A reference compound, such as tetramethylsilane (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added for chemical shift calibration.
NMR Data Acquisition
The following are general guidelines for acquiring 2D NMR spectra of this compound on a high-field NMR spectrometer (e.g., 500 MHz or higher).
a. 2D ¹H-¹H COSY
-
Pulse Sequence: Standard gradient-enhanced COSY (gCOSY).
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Points: 2048 in the direct dimension (t₂) and 512 in the indirect dimension (t₁).
-
Number of Scans: 8-16 per increment.
-
Relaxation Delay: 1.5-2.0 seconds.
b. 2D ¹H-¹H TOCSY
-
Pulse Sequence: Standard TOCSY with a clean MLEV-17 spin-lock sequence.
-
Mixing Time: 60-80 ms. This duration is typically sufficient to observe correlations throughout the entire amino acid spin system.
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Points: 2048 in t₂ and 512 in t₁.
-
Number of Scans: 16-32 per increment.
-
Relaxation Delay: 1.5-2.0 seconds.
c. 2D ¹H-¹H NOESY
-
Pulse Sequence: Standard gradient-enhanced NOESY.
-
Mixing Time: 100-200 ms. A range of mixing times may be used to build up NOE cross-peaks and check for spin diffusion.[7]
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Points: 2048 in t₂ and 512 in t₁.
-
Number of Scans: 32-64 per increment.
-
Relaxation Delay: 1.5-2.0 seconds.
NMR Data Processing and Analysis
-
Processing Software: Software such as TopSpin, NMRPipe, or MestReNova is used for Fourier transformation, phasing, and baseline correction of the raw NMR data.
-
Resonance Assignment: The sequential assignment strategy is used to assign the proton resonances. This involves identifying the individual amino acid spin systems in the TOCSY spectrum and then connecting them in the correct sequence using the sequential dαN(i, i+1), dNN(i, i+1), and dβN(i, i+1) NOE connectivities observed in the NOESY spectrum.
-
Structural Restraints:
-
Distance Restraints: NOESY cross-peak volumes are integrated and converted into upper distance limits. These are typically categorized as strong (1.8-2.7 Å), medium (1.8-3.3 Å), and weak (1.8-5.0 Å).[8]
-
Dihedral Angle Restraints: ³J(HN,Hα) coupling constants are used to restrain the backbone φ dihedral angle. Large coupling constants (8-10 Hz) are indicative of a β-sheet conformation.[1]
-
-
Structure Calculation: The experimental restraints are used as input for structure calculation programs such as CYANA, XPLOR-NIH, or Amber. These programs use molecular dynamics and/or simulated annealing protocols to generate a family of structures that are consistent with the experimental data.
-
Structure Validation: The final ensemble of structures is evaluated for its agreement with the experimental restraints and for its stereochemical quality using programs like PROCHECK-NMR or MolProbity.
Data Presentation
The following tables summarize the types of quantitative data obtained from NMR experiments on this compound.
Table 1: Representative ¹H Chemical Shifts (ppm) for this compound in DMSO-d₆
| Residue | NH | Hα | Hβ | Other Sidechain Protons |
| Val | 7.62 | 4.15 | 2.05 | γ-CH₃: 0.85, 0.95 |
| Orn | 8.68 | 4.30 | 1.70, 1.85 | γ-CH₂: 1.55, δ-CH₂: 2.80, NH₃⁺: 8.10 |
| Leu | 8.35 | 4.45 | 1.60 | γ-CH: 1.75, δ-CH₃: 0.88, 0.92 |
| D-Phe | 8.75 | 4.70 | 2.95, 3.15 | Aromatic: 7.20-7.35 |
| Pro | - | 4.25 | 2.00, 2.25 | γ-CH₂: 1.80, δ-CH₂: 3.50, 3.75 |
Note: These are approximate values and can vary slightly depending on the specific experimental conditions.
Table 2: ³J(HN,Hα) Coupling Constants (Hz) and Corresponding Dihedral Angle (φ) Restraints
| Residue | ³J(HN,Hα) (Hz) | Dihedral Angle (φ) Restraint |
| Val | 8.2 - 10.0 | -150° < φ < -90° |
| Orn | 8.2 - 10.0 | -150° < φ < -90° |
| Leu | 8.2 - 10.0 | -150° < φ < -90° |
| D-Phe | < 6.0 | -80° < φ < -40° |
Data adapted from studies on this compound and its analogues, which show large coupling constants for residues in the β-sheet and small constants for the turn residues.[1]
Table 3: Key NOE-Derived Distance Restraints for this compound Structure
| NOE Type | Inter-proton Distance | Structural Significance |
| Intra-residue | d(Hα, Hβ), d(NH, Hα) | Sidechain and backbone conformation |
| Sequential | dαN(i, i+1), dNN(i, i+1) | Defines the peptide sequence and secondary structure |
| Medium-range | dαN(i, i+2), dαβ(i, i+3) | Characterizes turns and helices |
| Long-range | d(Val1 NH, Leu3' NH) | Confirms the antiparallel β-sheet structure |
| Inter-strand | d(Orn2 Hα, Orn2' Hα) | Defines the β-sheet registry |
The presence of a cross-peak between the NH of Val1 and the NH of Leu3' is a strong indicator of the GS β-sheet structure.[1]
Visualization of Workflows and Concepts
Caption: Experimental workflow for this compound structure determination by NMR.
Caption: Sequential assignment of resonances using through-bond and through-space correlations.
Caption: Key structural features of this compound.
References
- 1. Therapeutic index of this compound is strongly modulated by d-phenylalanine analogues at the β-turn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. pnas.org [pnas.org]
- 4. Solid State NMR Structure Analysis of the Antimicrobial Peptide this compound in Lipid Membranes: Concentration-Dependent Re-alignment and Self-Assembly as a β-Barrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 6. nmr-bio.com [nmr-bio.com]
- 7. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
Application Notes and Protocols for Incorporating Gramicidin S into Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gramicidin S is a potent cyclic antimicrobial peptide with a broad spectrum of activity against various bacteria and fungi. However, its therapeutic application has been limited due to its inherent cytotoxicity towards eukaryotic cells. Encapsulating this compound within liposomal carriers presents a promising strategy to mitigate its toxicity while potentially enhancing its therapeutic efficacy. This document provides detailed techniques, protocols, and quantitative data for the successful incorporation of this compound into liposomes.
Core Concepts in Liposomal Formulation of this compound
The primary approach for incorporating the amphiphilic this compound into liposomes is by integrating it within the lipid bilayer. The choice of lipid composition is crucial and significantly influences the stability, drug loading, and release characteristics of the formulation. Key lipid components often include:
-
Dipalmitoylphosphatidylcholine (DPPC): A common phospholipid that forms stable bilayers.
-
Cholesterol (CHOL): Modulates membrane fluidity and stability. Increased cholesterol content can enhance the rigidity of the bilayer, which may reduce the incorporation of this compound.[1]
-
Cardiolipin (CL): An anionic phospholipid that can enhance the initial uptake of the positively charged this compound.[1]
Experimental Techniques and Protocols
The most widely employed method for preparing this compound-loaded liposomes is the lipid film hydration followed by extrusion . This technique allows for the formation of unilamellar vesicles with a controlled size distribution.
Protocol: Thin-Film Hydration and Extrusion
This protocol describes the preparation of this compound-loaded liposomes composed of DPPC and cholesterol.
Materials:
-
L-α-dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol (CHOL)
-
This compound
-
Chloroform
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of DPPC and cholesterol in chloroform in a round-bottom flask.
-
Add the desired amount of this compound (dissolved in ethanol) to the lipid solution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 40-50°C) until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask gently in a water bath set to a temperature above the lipid phase transition temperature. This initial hydration results in the formation of multilamellar vesicles (MLVs).
-
-
Sonication (Optional):
-
To aid in the dispersal of the lipid film, the suspension can be briefly sonicated in a bath sonicator.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a high-pressure extruder. This process should also be performed at a temperature above the lipid phase transition temperature.
-
Extrude the liposome suspension at least 10-20 times to ensure a narrow size distribution.
-
-
Purification:
-
Remove any un-encapsulated this compound by methods such as size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Assess the encapsulation efficiency by quantifying the amount of this compound in the liposomes after purification and comparing it to the initial amount added.
-
Data Presentation: Quantitative Analysis of Liposomal Formulations
The following table summarizes typical quantitative data for liposomal formulations, providing a framework for comparing different preparations. Note that specific values for this compound encapsulation efficiency are not consistently reported in the literature and will vary based on the lipid composition and preparation method.
| Liposome Formulation (Molar Ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DPPC:CHOL (9:1) with this compound | ~130 - 150 | < 0.2 | Slightly Positive | Varies | [1] |
| DPPC:CL (9:1) with this compound | ~140 - 160 | < 0.2 | Negative | Varies | [1] |
| Cefepime in Liposomes | 131.88 | - | - | 2.29 | [2] |
| Ceftazidime in Liposomes | 131.88 | - | - | 5.77 | [2] |
Visualization of Key Processes
Experimental Workflow: Liposome Preparation
The following diagram illustrates the key steps in the thin-film hydration and extrusion method for preparing this compound-loaded liposomes.
Caption: Workflow for this compound liposome preparation.
Mechanism of Action: Membrane Disruption
This compound exerts its antimicrobial effect by disrupting the integrity of the bacterial cell membrane. Unlike some peptides that form defined pores, this compound is thought to cause a more general perturbation of the lipid bilayer.
Caption: Mechanism of this compound-induced membrane disruption.
Conclusion
The incorporation of this compound into liposomes via the thin-film hydration and extrusion method is a robust technique for developing novel antimicrobial formulations. Careful selection of lipid composition and adherence to detailed protocols are essential for achieving desired vesicle characteristics and therapeutic outcomes. The ability of liposomes to reduce the cytotoxicity of this compound while maintaining its antimicrobial activity makes this a compelling area for further research and development in the fight against infectious diseases.
References
- 1. Lipid Composition of Nanocarriers Shapes Interactions of Cyclic Antimicrobial Peptide this compound with Their Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, characterization and in vitro antimicrobial activity of liposomal ceftazidime and cefepime against Pseudomonas aeruginosa strains - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Synthesis of Gramicidin S
Welcome to the technical support center for the solid-phase synthesis of Gramicidin S. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on improving low reaction yields.
Troubleshooting Guide: Overcoming Low Yield
Low yield in the solid-phase synthesis of this compound can arise from several factors, including incomplete peptide chain assembly, inefficient cyclization, and losses during cleavage and purification. This guide provides a systematic approach to identifying and resolving these issues.
Question: My overall yield for this compound is very low. Where should I start troubleshooting?
Answer:
A low overall yield can be attributed to inefficiencies at multiple stages of the synthesis. A logical troubleshooting workflow can help pinpoint the problematic step. Start by evaluating the yield of the linear peptide before cyclization.
Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
Question: Which amino acid should I start the synthesis with to maximize yield?
Answer: The choice of the starting amino acid attached to the resin is critical for both the yield of the linear precursor and the subsequent cyclization efficiency.[1] Research has shown that starting the synthesis with D-Phenylalanine (D-Phe) results in the highest overall yield of this compound.[2][3] This is because the resulting linear peptide is believed to adopt a pre-organized conformation that is favorable for cyclization.[2]
| Starting Amino Acid | Linear Peptide Yield (%) | Cyclization Yield (%) | Overall Yield (%) |
| D-Phe | 93 | 74 | ~70 |
| L-Pro | 85 | 45 | ~38 |
| L-Val | 78 | 38 | ~30 |
| L-Orn | 65 | 32 | ~21 |
| L-Leu | 51 | 26 | ~13 |
| Data adapted from a study on the systematic permutation of the starting amino acid.[2] |
Question: How can I monitor the completion of coupling reactions during SPPS?
Answer: Incomplete coupling reactions are a common source of deletion sequences and low purity, ultimately leading to a lower yield of the desired full-length peptide. The Kaiser test is a reliable qualitative colorimetric assay to detect free primary amines on the resin.[1][4] A positive result (blue beads) indicates an incomplete coupling reaction, necessitating a second coupling step.[5][6]
Question: What are common side reactions during the SPPS of the this compound linear precursor and how can I avoid them?
Answer:
-
Diketopiperazine Formation: This is particularly problematic at the dipeptide stage, especially with proline in the sequence, and can lead to premature cleavage of the peptide from the resin.[7] To mitigate this, consider using pre-formed dipeptide building blocks (e.g., Fmoc-D-Phe-Pro-OH).
-
Aspartimide Formation: Although this compound does not contain Aspartic acid, this is a common side reaction in SPPS in general when Asp is followed by certain residues like Gly or Asn, leading to a mixture of isomers.[7]
-
Racemization: This can occur during amino acid activation, especially with histidine and cysteine. Using coupling reagents with racemization-suppressing additives like HOBt or Oxyma can minimize this.[8][9]
-
Oxidation of Methionine: this compound does not contain Methionine, but if synthesizing analogs that do, oxidation to the sulfoxide can occur. This can often be reversed during cleavage by using appropriate scavengers in the cleavage cocktail.[7]
Cyclization
Question: My linear peptide yield is good, but the cyclization yield is low. What can I do?
Answer: Low cyclization yield can be due to several factors:
-
Suboptimal Linear Precursor Conformation: As mentioned, the sequence of the linear peptide plays a crucial role. Synthesizing the linear precursor starting with D-Phe is the most effective way to promote a favorable conformation for cyclization.[2]
-
Intermolecular Dimerization/Oligomerization: If the peptide concentration during cyclization is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers and higher-order oligomers.[5] Performing the cyclization at high dilution (0.1-1 mM) is recommended.
-
Inefficient Cyclization Reagents: The choice of coupling reagent for the head-to-tail cyclization is important. A variety of reagents can be used, including HATU, HBTU, PyBOP, and DIC/Oxyma.[10][11] It may be necessary to screen different reagents to find the optimal one for your specific sequence.
Cleavage and Purification
Question: Which cleavage cocktail should I use for this compound?
Answer: The choice of cleavage cocktail depends on the protecting groups used for the amino acid side chains. For this compound, the Ornithine (Orn) side chain is typically protected with a Boc group. A standard cleavage cocktail for removing the peptide from the resin and deprotecting the side chains is Reagent K or a variation thereof.[12]
| Reagent Cocktail | Composition (v/v or w/v) | Scavengers and Their Purpose |
| Reagent K | TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | Water: Proton source. Phenol: Scavenges carbocations. Thioanisole: Scavenges carbocations, particularly for Trp protection. EDT: Scavenges carbocations. |
| Reagent B | TFA / Water / Phenol / Triisopropylsilane (TIS) (88:5:5:2) | TIS: A less odorous alternative to thiols for scavenging carbocations.[12] |
| TFA/TIS/Water | TFA / TIS / Water (95:2.5:2.5) | A common general-purpose cleavage cocktail for peptides without particularly sensitive residues. |
Note: Always perform cleavage in a well-ventilated fume hood.
Question: I am losing a significant amount of product during purification. How can I optimize this step?
Answer: Purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for obtaining high-purity this compound.[13] To minimize losses:
-
Optimize the HPLC Gradient: A shallow gradient of acetonitrile in water (both containing 0.1% TFA) will provide better separation of the target peptide from closely eluting impurities.[14]
-
Column Selection: A C18 stationary phase is typically used for peptide purification.[13]
-
Fraction Collection and Analysis: Collect small fractions and analyze them by analytical HPLC or mass spectrometry to identify the fractions containing the pure product before pooling.
Experimental Protocols
Optimized Solid-Phase Synthesis of Linear this compound Precursor
This protocol is for the manual Fmoc-based solid-phase synthesis of the linear this compound precursor (sequence: Pro-Val-Orn(Boc)-Leu-D-Phe-Pro-Val-Orn(Boc)-Leu-D-Phe) on a pre-loaded Fmoc-D-Phe-Wang resin.
Workflow for Optimized this compound Synthesis
Caption: Optimized workflow for the solid-phase synthesis of this compound.
Materials:
-
Fmoc-D-Phe-Wang resin
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Orn(Boc)-OH, Fmoc-Val-OH, Fmoc-Pro-OH)
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Kaiser test solutions
Procedure:
-
Resin Swelling: Swell the Fmoc-D-Phe-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (for each amino acid in the sequence):
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Drain the solution and wash the resin with DMF (3 times).
-
-
Monitoring Coupling:
-
Take a small sample of resin beads, wash with DMF and DCM, and dry.
-
Perform a Kaiser test.[1] If the beads are blue, the coupling is incomplete; repeat the coupling step. If the beads are yellow, proceed to the next deprotection step.
-
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After coupling the final amino acid (Proline), perform a final Fmoc deprotection (step 2).
-
Wash and Dry: Wash the resin with DMF, then DCM, and dry under vacuum.
Cleavage of the Linear Peptide from the Resin
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/Water/Phenol/Thioanisole/EDT - 82.5:5:5:5:2.5)
-
Cold diethyl ether
Procedure:
-
Place the dry peptidyl-resin in a reaction vessel.
-
In a fume hood, add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[12]
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a flask of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and decant the ether.
-
Wash the peptide with cold ether two more times.
-
Dry the crude linear peptide under vacuum.
Solution-Phase Cyclization
Materials:
-
Crude linear peptide
-
Cyclization reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA
-
Solvent: DMF
Procedure:
-
Dissolve the crude linear peptide in DMF to a final concentration of approximately 0.5 mg/mL (high dilution).[3]
-
Add HATU (1.5 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction at room temperature and monitor its progress by analytical HPLC-MS. The reaction may take several hours to 48 hours to complete.[3]
-
Once the reaction is complete, remove the DMF under vacuum.
Purification by RP-HPLC
Materials:
-
Crude cyclized peptide
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude cyclized peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B into Solvent A (e.g., 5% to 95% B over 40 minutes).
-
Monitor the elution at 220 nm.
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical HPLC-MS.
-
Pool the pure fractions and lyophilize to obtain the final this compound product.[13]
References
- 1. SPPS – American Peptide Society [americanpeptidesociety.org]
- 2. Optimized protocol for synthesis of cyclic this compound: starting amino acid is key to high yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rigidity vs Activity: Design of this compound Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. Broad-Spectrum this compound Derivatives with Potent Activity Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. bachem.com [bachem.com]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting aggregation issues of Gramicidin S in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues of Gramicidin S in solution.
Troubleshooting Guide: Resolving this compound Aggregation
This compound, a potent cyclic antimicrobial peptide, is notoriously prone to aggregation in aqueous solutions due to its amphipathic nature. This guide provides a systematic approach to troubleshoot and mitigate these aggregation issues during your experiments.
Issue 1: Precipitation or Cloudiness Observed Upon Dissolving this compound
Possible Cause: Low solubility in the chosen solvent system. This compound is sparingly soluble in water and can readily precipitate.
Solutions:
-
Solvent Selection: this compound exhibits significantly better solubility in organic solvents.[1][2][3] Consider preparing a concentrated stock solution in 100% ethanol or DMSO.[2][3]
-
Co-solvents: For aqueous buffers, the inclusion of co-solvents is often necessary. Acidic ethanol has been shown to be an effective solvent for extraction and solubilization.[4]
-
Temperature: Gentle warming can aid in the dissolution of this compound in certain solvents.[1] For instance, solubility in ethanol is improved with warming.[1]
Issue 2: Gradual Formation of Aggregates or Haze in Solution Over Time
Possible Cause: The concentration of this compound may be above its critical aggregation concentration (CAC) in the given solution, or environmental factors may be promoting aggregation.
Solutions:
-
Concentration Adjustment: Work with concentrations below the known aggregation threshold in your specific formulation. In a colloidal solution containing polysorbate-80, propylene glycol, ethanol, and water, this compound was reported to aggregate at a concentration of 8 mg/mL.[5]
-
pH Control: The pH of the solution can influence the charge of this compound and its tendency to aggregate. Although specific optimal pH ranges are not extensively documented in the provided results, adjusting the pH away from the isoelectric point of the peptide can help maintain solubility. For extraction from biomass, a pH of 3.0-4.0 has been utilized.[4]
-
Temperature Management: Temperature can have a complex effect. While it can aid initial dissolution, prolonged exposure to higher temperatures can sometimes promote aggregation. Conversely, specific temperature ranges can lead to the disassembly of aggregates. Studies have shown that this compound aggregates can disassemble between 41-47 °C, with further structural changes occurring at 57 ± 2 °C.[6]
-
Ionic Strength: The presence and concentration of salts can impact the aggregation of peptides. The effect of ionic strength on this compound aggregation should be empirically tested for your specific buffer system.
Issue 3: Inconsistent or Non-reproducible Results in Biological Assays
Possible Cause: The presence of undetected aggregates can lead to variability in the effective concentration of monomeric, active this compound.
Solutions:
-
Incorporate Surfactants: Non-ionic surfactants like Polysorbate 80 can be used to create stable colloidal solutions of this compound and prevent aggregation.[5]
-
Regular Monitoring of Aggregation State: Before performing biological assays, it is crucial to characterize the aggregation state of your this compound solution using techniques like Dynamic Light Scattering (DLS) or UV-Vis Spectroscopy.
-
Filtration: Filtering the solution through an appropriate pore-size filter can remove larger aggregates. However, be aware that this may also reduce the total concentration of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: For high concentration stock solutions, dimethyl sulfoxide (DMSO) and ethanol are recommended. This compound is soluble in DMSO at concentrations up to 100 mg/mL[2][3] and in ethanol at over 20 mg/mL, with solubility increasing to 50 mg/mL with warming.[1] It is also soluble in other organic solvents like methanol, isopropanol, ethylene glycol, and acetone.[1]
Q2: How can I prepare a stable aqueous solution of this compound?
A2: Due to its poor water solubility[1][7], preparing a stable aqueous solution of this compound requires specific formulation strategies. One common approach is to first dissolve the peptide in a minimal amount of a water-miscible organic solvent like ethanol or DMSO and then slowly add this stock solution to the aqueous buffer while vortexing. The inclusion of surfactants, such as Polysorbate 80, is highly recommended to form a stable colloidal dispersion.[5]
Q3: What is the effect of temperature on this compound aggregation?
A3: Temperature has a dual role. While warming can help in the initial dissolution of this compound in some solvents[1], it can also influence the stability of aggregates once formed. Studies using 2D-IR spectroscopy have identified two transition temperatures for the disassembly of this compound aggregates in 1-octanol: one in the range of 41–47 °C where larger aggregates break down, and another at 57 ± 2 °C associated with changes in the peptide's hydrogen bonding network.[6]
Q4: How does pH affect the aggregation of this compound?
Q5: What analytical techniques can be used to detect and characterize this compound aggregates?
A5: Several techniques are suitable for this purpose:
-
Dynamic Light Scattering (DLS): To determine the size distribution of particles in solution and detect the presence of aggregates.
-
UV-Visible Spectroscopy: An increase in light scattering, observed as a rising baseline at wavelengths where the peptide does not absorb (e.g., >320 nm), can indicate the presence of aggregates.
-
Transmission Electron Microscopy (TEM): For direct visualization of the morphology and size of aggregates.
-
High-Performance Liquid Chromatography (HPLC): Particularly size-exclusion chromatography (SEC), can be used to separate and quantify monomers from different aggregate species.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Notes |
| Water | Almost insoluble; forms colloidal suspensions[1] | Solubility of this compound base is 1.02 x 10⁻⁷ mol/L, monohydrate is 1.06 x 10⁻⁴ mol/L, and dihydrochloride is 2.08 x 10⁻⁴ mol/L.[7] |
| Ethanol | > 20 mg/mL[1] | Solubility can be increased to 50 mg/mL with warming.[1] |
| DMSO | 100 mg/mL[2][3] | Ultrasonic assistance may be needed.[2] |
| Methanol | > 20 mg/mL[1] | |
| Isopropanol | > 20 mg/mL[1] | |
| Acetone | > 20 mg/mL[1] | |
| Formamide | > 20 mg/mL[1] |
Table 2: Influence of Experimental Conditions on this compound Aggregation
| Parameter | Observation |
| Concentration | Aggregation observed at 8 mg/mL in a formulation containing Polysorbate-80, propylene glycol, ethanol, and water.[5] |
| Temperature | Aggregate disassembly observed in the range of 41-47 °C. Further structural changes at 57 ± 2 °C.[6] |
| pH | Acidic pH (3.0-4.0) used for extraction from biomass.[4] |
| Additives | Polysorbate 80 can be used to form stable colloidal solutions.[5] |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Analysis
-
Sample Preparation:
-
Prepare this compound solutions in the desired buffer at the concentration of interest.
-
Filter the solvent/buffer through a 0.22 µm syringe filter before preparing the sample to remove any dust particles.
-
Filter the final this compound solution through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) immediately before measurement to remove any large, extraneous particles.
-
-
Instrumentation and Measurement:
-
Use a clean, dust-free cuvette.
-
Equilibrate the DLS instrument and the sample to the desired temperature (e.g., 25 °C) for at least 10-15 minutes.
-
Set the laser wavelength and scattering angle as per the instrument's specifications.
-
Perform multiple measurements (at least 3) for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and polydispersity index (PDI).
-
The presence of multiple peaks or a high PDI can indicate the presence of aggregates.
-
Protocol 2: UV-Visible Spectroscopy for Aggregation Monitoring
-
Sample Preparation:
-
Prepare a blank solution containing the same buffer/solvent as the this compound sample.
-
Prepare the this compound solution at the desired concentration.
-
-
Instrumentation and Measurement:
-
Use a quartz cuvette for measurements in the UV range.
-
Record a baseline spectrum with the blank solution.
-
Measure the absorbance spectrum of the this compound solution, typically from 250 nm to 600 nm.
-
-
Data Analysis:
-
An increase in absorbance at wavelengths above 320 nm, where this compound does not have a chromophore, is indicative of light scattering due to the presence of aggregates.
-
For kinetic studies, monitor the change in absorbance at a fixed wavelength (e.g., 400 nm) over time.
-
Protocol 3: Transmission Electron Microscopy (TEM) for Aggregate Visualization
-
Sample Preparation (Negative Staining):
-
Place a drop of the this compound solution (at a concentration suitable for imaging) onto a carbon-coated copper grid for 1-2 minutes.
-
Blot off the excess liquid with filter paper.
-
Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.
-
Blot off the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Image the prepared grid using a transmission electron microscope at an appropriate magnification.
-
Aggregates will appear as light structures against a dark background.
-
Protocol 4: High-Performance Liquid Chromatography (HPLC) for Purity and Aggregate Analysis
-
Method (example for purity analysis):
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and analyze the resulting chromatogram. For aggregate analysis, a size-exclusion chromatography (SEC) method would be more appropriate, where larger aggregates would elute earlier than the monomer.
-
Visualizations
Caption: Experimental workflow for preparing and analyzing this compound solutions for aggregation.
Caption: Logical relationship between observed aggregation issues, potential causes, and troubleshooting solutions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Efficient one step extraction process of this compound from Aneurinibacillus aneurinilyticus biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Colloidal Structure and Biopharmaceutical Properties of New Antibacterial Composition of this compound | Drannikov | Drug development & registration [pharmjournal.ru]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. [Acidity and solubility of this compound in water] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Gramicidin S for In Vitro Antimicrobial Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gramicidin S (GS) in in vitro antimicrobial testing.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cyclic cationic peptide antibiotic that primarily disrupts the integrity of bacterial cell membranes.[1][2] Its amphiphilic structure, with both hydrophobic and charged amino acid residues, allows it to interact with and perturb the lipid bilayer of the cytoplasmic membrane.[1][2] This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately cell death.[1][3] While membrane disruption is the primary mode of action, some studies suggest that this compound may also have other intracellular targets, such as inhibiting certain enzymes or binding to DNA.[1][3]
Q2: Against which types of microorganisms is this compound active?
This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some pathogenic fungi.[2][4] However, it generally shows lower Minimum Inhibitory Concentrations (MICs) against Gram-positive bacteria.[4]
Q3: Why is this compound primarily used topically and not systemically?
The systemic use of this compound is limited by its significant hemolytic activity (lysis of red blood cells) and general cytotoxicity to mammalian cells.[2][4][5] Its mechanism of membrane disruption is not highly selective between bacterial and eukaryotic cells, leading to toxicity at concentrations required for systemic antimicrobial effects.[5]
Q4: What is a typical starting concentration range for in vitro testing of this compound?
Based on reported MIC values, a typical starting range for this compound in in vitro antimicrobial testing is between 1 µg/mL and 100 µg/mL. The optimal concentration will vary depending on the bacterial species and strain being tested. For Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium, MICs are often in the lower end of this range (e.g., 3.9–7.8 µg/mL), while for some Gram-negative bacteria, higher concentrations may be required (e.g., 3.9–62.5 µg/mL).[4]
Q5: How should I prepare a stock solution of this compound?
This compound has very low solubility in water.[6] Therefore, stock solutions should be prepared in an organic solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO).[6][7][8] A common practice is to prepare a high-concentration stock (e.g., 1-10 mg/mL) in the chosen solvent and then dilute it further in the appropriate aqueous assay medium.[6] Ensure the final concentration of the organic solvent in the assay is low enough to not affect bacterial growth or cell viability (typically ≤1%).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous media | This compound is poorly soluble in water. The concentration used may exceed its solubility limit in the assay buffer. | - Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and dilute it to the final working concentration in the assay medium. Ensure the final solvent concentration is non-toxic to the cells.- After diluting the stock solution, vortex or sonicate the final solution briefly to ensure it is well-dissolved.[8]- Consider using a buffer with additives that can increase solubility, such as a small percentage of a non-ionic surfactant, but first validate that the additive does not interfere with the assay. |
| Inconsistent or non-reproducible MIC results | - Incomplete dissolution of this compound.- Adsorption of the peptide to plasticware.- Variation in bacterial inoculum size.- Degradation of the stock solution. | - Ensure complete dissolution of the stock solution by vortexing or sonicating before each use.[8]- Use low-protein-binding microplates and pipette tips.- Standardize the bacterial inoculum preparation following established protocols (e.g., CLSI guidelines) to a 0.5 McFarland standard.[4]- Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C for short-term storage). For longer-term storage, consult the manufacturer's recommendations. |
| High cytotoxicity observed in control cell lines | This compound is known to be cytotoxic to mammalian cells. The concentrations used may be too high for the specific cell line. | - Perform a dose-response cytotoxicity assay (e.g., MTT or LDH release assay) to determine the 50% cytotoxic concentration (CC50) for your control cell line.[4][9]- When evaluating antimicrobial activity, aim for a therapeutic index (CC50/MIC) significantly greater than 1.- Consider using a less sensitive cell line if appropriate for the experimental goals. |
| No antimicrobial activity observed, even at high concentrations | - The target microorganism may be resistant to this compound.- The experimental conditions (e.g., high protein content in the medium) may be inhibiting the activity of this compound.- Inactivation of the peptide. | - Verify the activity of your this compound stock on a known susceptible control strain (e.g., Staphylococcus aureus).- Be aware that components in complex media (e.g., serum proteins) can bind to and sequester antimicrobial peptides, reducing their effective concentration. Consider using a minimal medium like Mueller-Hinton Broth (MHB) for MIC testing.[4]- Ensure proper storage and handling of the this compound stock solution to prevent degradation. |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various microorganisms.
| Microorganism | Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Clinical Isolates | 3.9 - 7.8 | [4] |
| Enterococcus faecium | Clinical Isolates | 3.9 - 7.8 | [4] |
| Klebsiella pneumoniae | MDR Strains | 3.9 - 62.5 | [4] |
| Acinetobacter baumannii | MDR Strains | 3.9 - 62.5 | [4] |
| Pseudomonas aeruginosa | MDR Strains | 3.9 - 62.5 | [4] |
| Escherichia coli | ATCC 25922 | 32 | [10] |
| Streptococcus pneumoniae | Clinical Isolates | 4 - 16 | [11] |
Table 2: Cytotoxicity and Hemolytic Activity of this compound.
| Assay | Cell Type | 50% Effective Concentration (µg/mL) | Reference |
| Hemolysis (HC50) | Human Red Blood Cells | 35.2 | [4][12] |
| LDH Release | HT-29 Human Colorectal Adenocarcinoma Cells | 18.7 | [4] |
| Cytotoxicity (MTT) | Normal Human Dermal Fibroblast (NHDF) cells | Causes 100% cytotoxicity at 64 µg/mL | [5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][10]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in a sterile saline solution (0.9% NaCl).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB).[4]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the this compound stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions. This will result in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Hemolysis Assay
This protocol is a standard method to assess the hemolytic activity of a compound.[4][13]
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Obtain fresh, heparinized human or sheep blood.
-
Centrifuge the blood at 1000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RBC pellet three times with phosphate-buffered saline (PBS).
-
Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).
-
-
Preparation of this compound Dilutions:
-
Prepare serial dilutions of this compound in PBS in a 96-well microtiter plate.
-
-
Incubation:
-
Add an equal volume of the RBC suspension to each well containing the this compound dilutions.
-
Include a positive control (RBCs in 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only).
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
-
Measurement of Hemolysis:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm or 540 nm, which corresponds to the release of hemoglobin.
-
-
Calculation of Percent Hemolysis:
-
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
The HC50 is the concentration of this compound that causes 50% hemolysis.
-
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for Hemolysis Assay.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound and polymyxins: the revival of cationic cyclic peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, toxicity and antibiotic activity of this compound and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rigidity vs Activity: Design of this compound Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of the Bactericidal Activity of this compound Against Streptococcus pneumoniae and Staphylococcus aureus Clinical Isolates with Single and Multiple Exposure | GUROV | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 12. researchgate.net [researchgate.net]
- 13. Hemolysis of Erythrocytes by Granulysin-Derived Peptides but Not by Granulysin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Novel Gramicidin S Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of novel Gramicidin S (GS) analogues.
Frequently Asked Questions (FAQs)
Q1: Why is improving the solubility of this compound analogues important?
A1: this compound is a potent antimicrobial peptide, but its therapeutic use is limited to topical applications due to its high hemolytic activity and poor water solubility.[1] Improving the aqueous solubility of its analogues is a critical step in developing systemically administered antibiotics with reduced toxicity and enhanced bioavailability.
Q2: What are the primary strategies for increasing the solubility of GS analogues?
A2: The main approaches involve modifying the peptide's structure to be more hydrophilic. This can be achieved by:
-
Amino Acid Substitution: Replacing hydrophobic amino acids with more polar or charged ones. For example, substituting the two less polar phenylalanine residues with the more polar tyrosine and the two positively charged ornithine residues with lysine resulted in the more water-soluble analogue, GS10.[2][3]
-
Modifying Charge and Hydrophobicity: Altering the overall charge and reducing the hydrophobicity of the molecule can improve its interaction with aqueous solvents.[4]
-
Enlarging the Ring Size: Increasing the ring size of the cyclic peptide can introduce more flexibility and disrupt the amphipathic structure that contributes to poor solubility.
Q3: How does the hydrophobicity of a GS analogue relate to its solubility and biological activity?
A3: There is a complex relationship between hydrophobicity, solubility, and activity. Generally, decreasing hydrophobicity can lead to increased aqueous solubility. However, a certain degree of hydrophobicity is necessary for the peptide to interact with and disrupt bacterial membranes. The goal is to find a balance where solubility is improved without significantly compromising antimicrobial efficacy. A quantitative relationship between the structure and hydrophobicity of GS analogues has been examined using the octanol/buffer partition coefficient (log P').[4]
Q4: What are common solvents for dissolving this compound and its analogues?
A4: this compound is practically insoluble in water but soluble in small alcohols like ethanol and methanol, as well as DMSO.[5] For experimental purposes, stock solutions are often prepared in these organic solvents and then diluted into aqueous buffers. It's crucial to be mindful of the final solvent concentration, as it can affect biological assays.
Troubleshooting Guides
Problem: My newly synthesized this compound analogue has very low solubility in aqueous buffers.
| Possible Cause | Troubleshooting Step |
| High Hydrophobicity | * Analyze the amino acid sequence for an excess of hydrophobic residues. * Consider re-designing the analogue to include more polar or charged amino acids. For instance, replacing ornithine with the more hydrophilic lysine can improve solubility.[2][3] |
| pH of the Buffer | * Determine the isoelectric point (pI) of your peptide. * Adjust the pH of the buffer to be at least one unit away from the pI to increase the net charge and improve solubility. |
| Peptide Aggregation | * Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO or ethanol first, and then slowly add the aqueous buffer while vortexing. * Use sonication to aid in the dissolution process. |
| Incorrect Salt Form | * If the peptide is in its free base form, consider converting it to a salt form (e.g., hydrochloride or trifluoroacetate salt) to enhance aqueous solubility. The dihydrochloride salt of this compound is more water-soluble than its base form.[6] |
Problem: I am observing poor antimicrobial activity in my soluble GS analogue.
| Possible Cause | Troubleshooting Step |
| Disruption of Amphipathic Structure | * While increasing hydrophilicity improves solubility, it may disrupt the amphipathic beta-sheet structure crucial for membrane interaction. * Perform circular dichroism (CD) spectroscopy to assess the secondary structure of your analogue in membrane-mimicking environments (e.g., SDS micelles or liposomes). |
| Reduced Membrane Partitioning | * The analogue may be too hydrophilic to effectively partition into the bacterial lipid bilayer. * Evaluate the hydrophobicity using reversed-phase HPLC and compare the retention time to that of active analogues. A significant decrease in retention time may indicate a loss of membrane-partitioning capability. |
| Inappropriate Assay Conditions | * Ensure the pH and ionic strength of your assay buffer are optimal for both the peptide's activity and bacterial growth. * Verify that the chosen bacterial strains are susceptible to this compound and its derivatives. |
Data Presentation
Table 1: Physicochemical Properties and Biological Activity of Selected this compound Analogues
| Analogue | Sequence | Molecular Weight (Da) | Log P' (Octanol/Buffer pH 7) | MIC (µg/mL) vs. S. aureus | HC50 (µg/mL) |
| This compound | cyclo(Val-Orn-Leu-D-Phe-Pro)₂ | 1141.5 | 1.83 | 3.9 - 7.8[1] | 35.2[1] |
| GS10 | cyclo(Val-Lys-Leu-D-Tyr-Pro)₂ | 1239.5 | Not Reported | Not Reported | Less hemolytic than GS[7] |
| [Orn(Z)¹,¹']GS | cyclo(Orn(Z)-Orn-Leu-D-Phe-Pro)₂ | 1409.8 | Not Reported | Appreciable activity | Not Reported |
| [Orn¹,¹']GS | cyclo(Orn-Orn-Leu-D-Phe-Pro)₂ | 1143.5 | Not Reported | Inactive | Not Reported |
| VK7 | Not Specified | Not Reported | Not Reported | 3.9 - 15.6 | Reduced hemolysis vs. GS[1] |
| Derivative 3 | Not Specified | Not Reported | Not Reported | 7.8 - 62.5 | 41.6[1] |
| Derivative 20 | Not Specified | Not Reported | Not Reported | 7.8 - 62.5 | 62.5[1] |
Note: Log P' is a measure of hydrophobicity; higher values indicate greater hydrophobicity. MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits visible bacterial growth. HC50 is the concentration that causes 50% hemolysis of red blood cells.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogues
This protocol outlines the manual synthesis of a linear this compound analogue precursor using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid by dissolving it in DMF with DIC and HOBt.
-
Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with ether, and dry.
-
Purify the linear peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
-
Cyclization: The purified linear peptide is then cyclized in solution, typically using a coupling agent like PyBOP or HBTU at a low peptide concentration to favor intramolecular cyclization.
-
Final Purification: Purify the final cyclic peptide by RP-HPLC.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the antimicrobial activity of the synthesized analogues.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Peptide stock solution (in an appropriate solvent)
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Peptide Dilution: Prepare a serial two-fold dilution of the peptide analogue in MHB in a 96-well plate.
-
Inoculation: Add an equal volume of the diluted bacterial culture to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Hemolysis Assay
This assay assesses the toxicity of the GS analogues to red blood cells.
Materials:
-
Fresh defibrinated sheep or human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Peptide stock solution
-
Triton X-100 (positive control)
-
96-well microtiter plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Preparation: Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2-5% (v/v) in PBS.
-
Peptide Dilution: Prepare serial dilutions of the peptide analogue in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well. Include a negative control (PBS) and a positive control (1% Triton X-100 for 100% hemolysis).
-
Reaction: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Visualizations
Experimental Workflow for this compound Analogue Development
Caption: Workflow for the synthesis and evaluation of novel this compound analogues.
Proposed Mechanism of this compound Membrane Disruption
Caption: Mechanism of bacterial membrane disruption by this compound analogues.
Decision Tree for Solubilization Strategy
Caption: Decision tree for selecting a solubilization strategy for GS analogues.
References
- 1. Structure, toxicity and antibiotic activity of this compound and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of the antimicrobial peptide this compound and its analogs: aqueous solubility, self-association, conformation, antimicrobial activity and interaction with model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative structure-hydrophobicity and structure-activity relationships of antibacterial this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. [Acidity and solubility of this compound in water] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Addressing resistance development to Gramicidin S in bacterial strains
Welcome to the technical support center for researchers investigating bacterial resistance to Gramicidin S. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: Is it common to find bacterial strains with high-level, stable resistance to this compound?
A1: No, stable, high-level resistance to this compound is exceptionally rare in clinical and laboratory settings.[1][2] Its multifaceted mechanism of action, primarily targeting and disrupting the core structure of the bacterial cell membrane, makes it difficult for bacteria to develop effective resistance mechanisms through single mutations.[1][3]
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a cationic, amphipathic cyclic peptide that disrupts the integrity of bacterial cell membranes.[4] It perturbs lipid packing, leading to increased membrane permeability and leakage of cellular contents, ultimately causing cell death.[4][5] Unlike many antibiotics that target specific enzymes, this compound's target is the entire cell membrane, which is a fundamental component of the cell.
Q3: Are there any known instances of adaptive or transient resistance to this compound?
A3: While stable resistance is rare, bacteria can exhibit adaptive or transient resistance. This is often mediated by stress response systems that alter the cell envelope. For example, some bacteria can modify their surface charge to be more positive, which electrostatically repels the cationic this compound. This is often a temporary and metabolically costly response.
Q4: Can this compound be used against both Gram-positive and Gram-negative bacteria?
A4: Yes, this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[3] However, its efficacy can vary between species.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values
Problem: You are observing significant well-to-well or experiment-to-experiment variability in your MIC assays for this compound.
Possible Causes and Solutions:
-
Peptide Adsorption to Plastics: Cationic peptides like this compound can adsorb to the surface of standard polystyrene microtiter plates, reducing the effective concentration in the well.
-
Solution: Use low-protein-binding polypropylene plates for your assays.[6]
-
-
Peptide Aggregation: this compound can self-aggregate, especially at high concentrations, which can affect its activity.
-
Solution: Prepare stock solutions in appropriate solvents (e.g., 0.01% acetic acid with 0.2% bovine serum albumin) to minimize aggregation and improve solubility.[6] Ensure complete solubilization before serial dilutions.
-
-
Inoculum Effect: The density of the bacterial inoculum can influence MIC values.
-
Solution: Standardize your inoculum preparation carefully, aiming for a final concentration of approximately 5 x 10^5 CFU/mL in each well. Verify the inoculum concentration by plating serial dilutions.
-
-
Media Composition: The presence of certain ions in the growth media can affect the activity of this compound.
-
Solution: Use standardized media such as Mueller-Hinton Broth (MHB) for susceptibility testing. Be aware that high salt concentrations can interfere with the action of some antimicrobial peptides.
-
Issue 2: Failure to Induce Stable Resistance in Bacterial Strains
Problem: After multiple passages of a bacterial strain in the presence of sub-lethal concentrations of this compound, you do not observe a significant increase in the MIC.
Explanation: This is the expected outcome for most bacterial species. The multifaceted and non-specific mechanism of action of this compound makes the development of stable resistance through mutation highly unlikely.[1]
Experimental Considerations:
-
Confirmation of Sub-lethal Concentrations: Ensure that the concentrations of this compound used for serial passage are truly sub-lethal and allow for bacterial growth, albeit at a slower rate.
-
Number of Passages: While 10-20 passages are often sufficient to induce resistance to other antibiotics, it may not be for this compound. Consider extending the number of passages, but be aware that the likelihood of success remains low.
-
Alternative Approaches: Instead of focusing on stable resistance, consider investigating transient adaptive responses. This can be done by analyzing changes in gene expression, membrane composition, or cell surface properties after a short-term exposure to this compound.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Species | Strain Type | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Clinical Isolates (including MRSA) | 4 - 8 | [7] |
| Enterococcus faecalis | Clinical Isolates | ~8 | [7] |
| Streptococcus pneumoniae | Clinical Isolates | 4 - 16 | [7] |
| Klebsiella pneumoniae | Multi-drug Resistant (MDR) | 3.9 - 62.5 | [8] |
| Acinetobacter baumannii | Multi-drug Resistant (MDR) | 3.9 - 62.5 | [8] |
| Pseudomonas aeruginosa | Multi-drug Resistant (MDR) | 3.9 - 62.5 | [8] |
| Escherichia coli | ATCC 25922 | 32 | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for this compound
This protocol is adapted for cationic antimicrobial peptides to minimize common experimental errors.
Materials:
-
This compound
-
Sterile, low-protein-binding 96-well polypropylene microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Sterile polypropylene tubes
Procedure:
-
Peptide Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
From the stock, prepare a working solution at 10 times the highest desired final concentration in 0.01% acetic acid with 0.2% BSA.[6]
-
Perform serial two-fold dilutions of the working solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.
-
-
Inoculum Preparation:
-
Inoculate a fresh colony of the test bacterium into MHB and incubate until it reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6).
-
Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Setup:
-
Add 10 µL of each this compound dilution to the corresponding wells of the 96-well polypropylene plate.
-
Add 90 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria with no peptide) and a negative control (MHB with no bacteria).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Attempting to Induce Resistance via Serial Passage
Objective: To determine if a bacterial strain can develop resistance to this compound through repeated exposure to sub-lethal concentrations.
Procedure:
-
Day 1:
-
Determine the baseline MIC of this compound for the bacterial strain of interest using Protocol 1.
-
In a separate tube, inoculate the bacterial strain into MHB containing this compound at 0.5x the MIC.
-
Incubate at 37°C with shaking until turbidity is observed.
-
-
Day 2 and Onwards:
-
Take an aliquot of the culture from the tube with the highest concentration of this compound that showed growth.
-
Use this aliquot to inoculate a new series of tubes containing MHB with increasing concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x the previous day's highest concentration with growth).
-
Also, use this aliquot to perform a standard MIC assay to determine the MIC of the passaged strain.
-
Repeat this process for a minimum of 20-30 passages.
-
-
Analysis:
-
Plot the MIC value against the passage number. A significant and stable increase in the MIC (e.g., >4-fold) would indicate the development of resistance.
-
Visualizations
Caption: Bacterial stress response to this compound-induced membrane disruption.
Caption: Experimental workflow for attempting to induce this compound resistance.
References
- 1. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad-Spectrum this compound Derivatives with Potent Activity Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-inspired antimicrobial cyclodextrin to disrupt gram-negative and gram-positive bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and polymyxins: the revival of cationic cyclic peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides this compound and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 7. mdpi.com [mdpi.com]
- 8. Structure, toxicity and antibiotic activity of this compound and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Purification of Synthetic Gramicidin S: A Technical Support Guide
For researchers and drug development professionals engaged in the synthesis of the potent cyclic antimicrobial peptide Gramicidin S, achieving high purity is a critical yet often challenging endeavor. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during purification, ensuring a more efficient and successful workflow.
Frequently Asked Questions (FAQs) and Troubleshooting
This section provides answers to common questions and solutions for problems that may arise during the purification of synthetic this compound.
Q1: What are the most common impurities I can expect in my crude synthetic this compound?
A1: Crude synthetic this compound, typically produced by solid-phase peptide synthesis (SPPS), can contain a variety of impurities. The most common include:
-
Deletion sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions.
-
Truncated sequences: Peptide chains that have prematurely terminated during synthesis.
-
Incompletely deprotected sequences: Peptides still carrying protecting groups on their amino acid side chains.
-
Diastereomers: Isomers of this compound that may have formed due to racemization of amino acids during synthesis.
-
Side-reaction products: Modifications to the peptide sequence that can occur during cleavage from the resin.
Q2: My main peak for this compound in the HPLC chromatogram is broad. What could be the cause and how can I fix it?
A2: Peak broadening for this compound in reverse-phase HPLC (RP-HPLC) can be attributed to several factors:
-
Aggregation: this compound is known to aggregate, which can lead to broader peaks.[1]
-
Solution: Try dissolving the crude peptide in a stronger solvent like DMSO or DMF before injection. You can also experiment with lower sample concentrations. In some cases, aggregation can be disrupted by altering the mobile phase composition, such as by increasing the concentration of the organic modifier or the ion-pairing agent (e.g., trifluoroacetic acid - TFA).
-
-
Poor solubility in the mobile phase: If the peptide is not fully soluble at the start of the gradient, it can lead to peak broadening.
-
Solution: Ensure your sample is fully dissolved before injection. Injecting the sample in a solvent with a similar or slightly weaker elution strength than the initial mobile phase is recommended.
-
-
Column issues: An old or contaminated column can also cause peak broadening.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column itself.
-
Q3: I am observing peak tailing for my this compound peak. What are the likely causes and solutions?
A3: Peak tailing is a common issue in peptide purification and can be caused by:
-
Secondary interactions with the stationary phase: Residual free silanol groups on the silica-based C18 column can interact with the basic ornithine residues of this compound, causing tailing.
-
Solution: Increase the concentration of the ion-pairing agent, trifluoroacetic acid (TFA), in your mobile phase. A concentration of 0.1% TFA is standard, but for basic peptides like this compound, a higher concentration may be necessary to effectively mask the silanol groups.
-
-
Column contamination or degradation: Buildup of impurities on the column frit or degradation of the stationary phase can lead to tailing.
-
Solution: Implement a regular column cleaning protocol. If the column is old, it may need to be replaced.
-
Q4: I'm having trouble separating this compound from a closely eluting impurity. What strategies can I use to improve resolution?
A4: Improving the resolution between your target peptide and impurities often requires methodical optimization of your HPLC parameters:
-
Gradient Optimization: A shallower gradient will increase the separation time and can often improve the resolution of closely eluting peaks.
-
Mobile Phase Modification:
-
Ion-Pairing Agent: The choice and concentration of the ion-pairing agent can significantly impact selectivity. While TFA is common, other agents like formic acid can be used, especially if the fractions are intended for mass spectrometry analysis.
-
Organic Modifier: Acetonitrile is the most common organic modifier. Switching to or adding another solvent like methanol to the mobile phase can alter the selectivity of the separation.
-
-
Column Chemistry: If resolution cannot be achieved on a standard C18 column, consider trying a column with a different stationary phase, such as C8 or a phenyl-hexyl column. These can offer different selectivities for peptide separations.
-
Temperature: Operating the column at an elevated temperature (e.g., 40-60°C) can improve peak shape and sometimes enhance resolution by reducing mobile phase viscosity and increasing mass transfer kinetics.
Q5: What is a good starting point for a solid-phase extraction (SPE) protocol to clean up my crude this compound before HPLC?
A5: Solid-phase extraction is an excellent technique for removing many of the impurities from your crude peptide before preparative HPLC. Here is a general protocol using a C18 SPE cartridge:
-
Conditioning: Condition the C18 cartridge by washing it with one column volume of methanol or acetonitrile, followed by two column volumes of aqueous 0.1% TFA.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute it with the aqueous loading buffer (e.g., 5% acetonitrile in 0.1% aqueous TFA) to ensure the peptide binds to the C18 sorbent. Load the sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2-3 column volumes of a weak elution solvent (e.g., 10-20% acetonitrile in 0.1% aqueous TFA) to remove salts and very polar impurities.
-
Elution: Elute the this compound with a stronger solvent mixture, such as 60-80% acetonitrile in 0.1% aqueous TFA. It is often beneficial to perform a step-wise elution with increasing concentrations of organic solvent to fractionate the sample and potentially isolate the target peptide from some impurities.
-
Analysis: Analyze the collected fractions by analytical HPLC to determine which fractions contain the purest this compound.
Data Presentation
The following tables summarize typical quantitative data encountered during the purification of synthetic this compound.
Table 1: Typical HPLC Parameters for this compound Purification
| Parameter | Typical Value/Condition | Notes |
| Column | C18 Reverse-Phase (e.g., 5 µm particle size, 100 Å pore size) | A C18 column is the most common choice for peptide purification. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is the standard organic modifier for peptide elution. |
| Gradient | 20% to 80% Mobile Phase B over 30-60 minutes | The gradient should be optimized to achieve the best separation. |
| Flow Rate | 1 mL/min for analytical; 10-20 mL/min for preparative | Flow rates are scaled based on the column diameter. |
| Detection | 214 nm and 280 nm | The peptide bond absorbs at ~214 nm. The phenylalanine residues in this compound will have some absorbance at 280 nm. |
| Typical Retention Time | Varies depending on the specific gradient and column | Generally, this compound is a relatively hydrophobic peptide and will elute at a moderate to high percentage of acetonitrile. |
Table 2: Example Purification Yield and Purity Data
| Purification Step | Starting Purity (Crude) | Purity after Step | Overall Yield |
| Solid-Phase Extraction (SPE) | ~50-70% | ~75-85% | ~80-90% |
| Preparative RP-HPLC | ~75-85% (from SPE) | >95% | ~60-70% (from SPE fractions) |
| Crystallization | >95% (from HPLC) | >98% | ~85-95% (from pure fractions) |
Note: Yields and purities are estimates and can vary significantly based on the success of the synthesis and the optimization of the purification protocol.
Experimental Protocols & Visualizations
General Purification Workflow for Synthetic this compound
The following diagram illustrates a typical workflow for the purification of synthetic this compound, from the crude product to the final, highly pure peptide.
Caption: A typical experimental workflow for the purification of synthetic this compound.
Troubleshooting Logic for HPLC Peak Broadening
This decision tree provides a logical approach to troubleshooting broad peaks in the HPLC chromatogram of this compound.
Caption: A decision tree for troubleshooting broad HPLC peaks of this compound.
References
Technical Support Center: Optimizing Gramicidin S Interactions with Model Membranes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gramicidin S and model membranes.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the interaction of this compound with model membranes?
The interaction of this compound (GS) with model lipid membranes is a complex process governed by several factors:
-
Lipid Composition: The type and ratio of lipids in the model membrane are critical. GS interacts differently with zwitterionic lipids like Dipalmitoylphosphatidylcholine (DPPC) and anionic lipids like Cardiolipin (CL). The presence of cholesterol (CHOL) also significantly modulates the interaction.[1][2]
-
Membrane Fluidity: GS preferentially interacts with membranes in a liquid-crystalline or fluid phase.[3][4] Increased membrane rigidity, often due to higher cholesterol content, can diminish GS incorporation into the bilayer.[4]
-
This compound Concentration: The concentration of GS affects its mode of interaction. At low concentrations, it can induce membrane thinning and increase permeability, while at higher concentrations, it can lead to membrane disruption and the formation of non-lamellar phases.[1][4][5] GS oligomerization, which is crucial for its bactericidal activity, is typically observed at concentrations above 2 mol %.[2]
-
Surface Charge: The positive charges on the ornithine residues of this compound lead to enhanced interactions with negatively charged lipid headgroups, such as those of cardiolipin.[1]
Q2: How does cholesterol affect the binding of this compound to model membranes?
Cholesterol has a multifaceted effect on GS-membrane interactions. While it doesn't directly alter the conformation of GS, it influences its localization and binding affinity.[1][4] The presence of cholesterol can facilitate the integration of GS into more polar regions of the bilayer while weakening its overall interaction with the phospholipid membrane.[1][4] Some studies suggest that cholesterol leads to a greater exclusion of GS from DPPC membranes.[1][4] However, other findings indicate that a cholesterol concentration of around 30 mol% can be most effective in enhancing GS binding.[2] The presence of cholesterol markedly reduces the affinity of GS for phospholipid bilayers.[3]
Q3: What is the proposed mechanism of this compound-induced membrane disruption?
This compound is thought to disrupt membranes primarily by inserting into the lipid bilayer at the interface between the polar head groups and the hydrophobic acyl chains.[3][6] This insertion perturbs the packing of lipid molecules, leading to increased membrane permeability at lower concentrations.[5][7] At higher concentrations, this disruption can be more severe, causing membrane collapse or the formation of inverted non-lamellar cubic phases.[4][5][7] There is ongoing discussion about whether GS forms discrete pores or acts in a more detergent-like manner to destabilize the membrane.[6]
Troubleshooting Guides
Problem 1: Low or inconsistent binding of this compound to lipid vesicles.
-
Possible Cause 1: Inappropriate lipid composition.
-
Solution: Ensure the model membrane composition is suitable for GS interaction. Incorporating anionic lipids like cardiolipin can enhance binding due to electrostatic interactions with the positively charged GS.[1] Be mindful of the cholesterol concentration, as high levels can reduce GS affinity.[3][4]
-
-
Possible Cause 2: Vesicles are in a gel phase.
-
Solution: this compound shows a preference for membranes in a more fluid, liquid-crystalline state.[3] Ensure your experiments are conducted at a temperature above the phase transition temperature (Tm) of your lipid mixture. You can determine the Tm using techniques like Differential Scanning Calorimetry (DSC).
-
-
Possible Cause 3: Incorrect buffer conditions.
-
Solution: While the provided search results do not extensively detail optimal buffer conditions, it is a critical parameter. Ensure the pH of your buffer (e.g., Hanks' balanced salt solution, pH 7.4) is controlled and consistent across experiments.[1] Ionic strength can also influence electrostatic interactions.
-
Problem 2: High variability in membrane permeability assay results.
-
Possible Cause 1: Inconsistent vesicle size.
-
Solution: Use a consistent method for vesicle preparation, such as extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm), to ensure a monodisperse population of vesicles.[1] Dynamic Light Scattering (DLS) can be used to verify vesicle size and distribution.
-
-
Possible Cause 2: Fluctuation in this compound concentration.
-
Solution: Prepare fresh stock solutions of this compound and determine its concentration accurately. Since GS is often dissolved in an organic solvent like ethanol, ensure complete and consistent mixing into the liposome suspension.[1]
-
-
Possible Cause 3: Instability of the fluorescent probe.
-
Solution: If using a fluorescence-based permeability assay (e.g., ANTS/Tl+), ensure the probe is stable under your experimental conditions and is not leaking from the vesicles in the absence of GS. Run control experiments without the peptide to establish a baseline leakage rate.[8]
-
Quantitative Data Summary
Table 1: Influence of Lipid Composition on this compound Interaction
| Lipid Composition (molar ratio) | Key Findings | Reference |
| DPPC (100%) | GS perturbs the hydrophobic region of the lipid bilayer. | [1] |
| DPPC:CL (80:20) | Enhanced interaction and more pronounced changes in membrane fluidity compared to pure DPPC, likely due to the negative charge of CL. | [1] |
| DPPC:CHOL (90:10) | Significant changes in membrane fluidity and dielectric permittivity upon exposure to 20 μM GS. | [1] |
| DPPC with varying CHOL (10-40%) | 10% cholesterol favors GS binding, while 40% can prevent it. A 30% cholesterol concentration was found to be most effective in enhancing GS binding in another study. | [2] |
| POPE:POPS:POPC (5:3:2) | Used as a model membrane system for electrophysiology experiments to study GS-induced defects. | [9] |
Table 2: Effective Concentrations of this compound
| Concentration Range | Observed Effect | Reference |
| 1-4 µM | Altered pyrene excimer formation, indicating perturbation of the hydrophobic region of the lipid bilayer. | [1] |
| > 2 mol % | Observation of GS oligomers, which is correlated with its bactericidal effect. | [2] |
| Low Concentrations | Induces bilayer thinning and increases non-specific permeability. | [1][4][5] |
| High Concentrations | Can promote the formation of inverted non-lamellar cubic phases and cause membrane destabilization. | [4][5][7] |
| 20-80 µM | Liposomes can support these relatively high concentrations, with similar changes in fluidity observed across this range. | [4] |
Experimental Protocols
1. Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
This protocol is based on the thin-film hydration method followed by extrusion.
-
Materials:
-
Lipids (e.g., DPPC, Cardiolipin, Cholesterol) dissolved in chloroform or a chloroform/methanol mixture.[1]
-
Organic solvent (e.g., chloroform, ethanol).
-
Hydration buffer (e.g., Hanks' balanced salt solution, pH 7.4).[1]
-
Mini-extruder apparatus.
-
Polycarbonate filters (e.g., 100 nm pore size).
-
Round-bottom flask.
-
Rotary evaporator or a stream of nitrogen gas.
-
Water bath.
-
-
Procedure:
-
Lipid Film Formation:
-
In a clean round-bottom flask, add the desired amounts of lipid stocks.
-
Remove the organic solvent using a rotary evaporator or by directing a gentle stream of nitrogen gas onto the surface of the solution while rotating the flask. This creates a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of the solvent, place the flask under a high vacuum for at least 1-2 hours or overnight.[10]
-
-
Hydration:
-
Hydrate the lipid film with the chosen aqueous buffer. The final lipid concentration is typically in the range of 10 mM.[1]
-
The hydration should be performed at a temperature above the phase transition temperature (Tm) of the lipid mixture to ensure the formation of multilamellar vesicles (MLVs).
-
Vortex the suspension to facilitate the detachment of the lipid film from the flask wall.[10]
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked polycarbonate filters of the desired pore size (e.g., 100 nm).[10]
-
Heat the extruder to a temperature above the Tm of the lipids.
-
Load the MLV suspension into one of the syringes of the extruder.
-
Pass the suspension through the filters back and forth for an odd number of times (e.g., 21 times) to ensure that the final vesicle suspension is in the desired syringe.[10] This process results in the formation of LUVs with a relatively uniform size distribution.
-
-
Storage:
-
2. Membrane Fluidity Assessment using a Fluorescent Probe
This protocol describes a general method for assessing membrane fluidity changes using a fluorescent probe like pyrene, which can form excimers in a fluid membrane environment.
-
Materials:
-
Prepared LUV suspension.
-
This compound stock solution.
-
Fluorescent probe (e.g., pyrene) stock solution in a suitable solvent.
-
Fluorometer.
-
-
Procedure:
-
Probe Incorporation:
-
Incorporate the fluorescent probe into the LUVs. This can be done by adding a small aliquot of the probe's stock solution to the vesicle suspension and incubating for a period to allow for partitioning into the lipid bilayer.
-
-
Sample Preparation:
-
Prepare a series of samples with a fixed concentration of LUVs and varying concentrations of this compound (e.g., 1 µM to 80 µM).[1]
-
Include a control sample with no this compound.
-
-
Fluorescence Measurement:
-
Incubate the samples for a defined period to allow for GS-membrane interaction.
-
Measure the fluorescence emission spectrum of the probe in the fluorometer. For pyrene, this would involve measuring the intensity of the monomer and excimer fluorescence.
-
-
Data Analysis:
-
The ratio of excimer to monomer fluorescence intensity (Ie/Im) is a measure of membrane fluidity. An increase in this ratio generally indicates an increase in fluidity, while a decrease suggests a more rigid membrane.
-
Plot the change in the Ie/Im ratio as a function of this compound concentration to determine the dose-dependent effect of the peptide on membrane fluidity.[1]
-
-
Visualizations
Caption: Experimental workflow for studying this compound-membrane interactions.
Caption: Troubleshooting logic for low this compound binding to model membranes.
References
- 1. Lipid Composition of Nanocarriers Shapes Interactions of Cyclic Antimicrobial Peptide this compound with Their Membranes [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipid Composition of Nanocarriers Shapes Interactions of Cyclic Antimicrobial Peptide this compound with Their Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Gramicidin-based Fluorescence Assay; for Determining Small Molecules Potential for Modifying Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antimicrobial Peptide this compound Enhances Membrane Adsorption and Ion Pore Formation Potency of Chemotherapy Drugs in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
Technical Support Center: Troubleshooting Poor Resolution in NMR Spectra of Gramicidin S
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered when acquiring Nuclear Magnetic Resonance (NMR) spectra of the cyclic decapeptide Gramicidin S. Poor spectral resolution is a frequent challenge that can obscure critical structural information. This center offers step-by-step troubleshooting, detailed protocols, and answers to frequently asked questions.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my this compound NMR spectrum unexpectedly broad?
Broad peaks in the NMR spectrum of this compound can stem from several factors. The most common causes are peptide aggregation, suboptimal sample conditions (concentration, solvent, pH), poor instrument shimming, and conformational exchange dynamics inherent to the molecule.[1][2][3] High concentrations often lead to aggregation, which increases the effective molecular weight and shortens relaxation times, resulting in broader lines.[2]
Q2: What is the optimal concentration for a this compound NMR sample?
The optimal concentration is a balance between signal-to-noise (S/N) and resolution. While higher concentrations improve S/N, this compound is prone to aggregation, which causes line broadening.[1][2][4] It is recommended to start with a concentration in the range of 0.5–2.0 mM and optimize based on the results.[5] For initial screening, a lower concentration may yield sharper lines, which can be compensated for by increasing the number of scans.
Q3: Which deuterated solvent is best for this compound NMR studies?
Deuterated dimethyl sulfoxide (DMSO-d6) and deuterated methanol (CD3OD) are frequently used solvents for this compound.[6][7] The choice of solvent can influence the peptide's conformation and aggregation state.[7] If you observe poor resolution in one solvent, trying another is a valid troubleshooting step. For studies mimicking biological membranes, solvent systems containing micelles (e.g., SDS) or bicelles may be necessary, although these introduce their own complexities.[8]
Q4: How can I determine if my this compound sample is aggregating?
Aggregation can be assessed using a few methods. One common approach is to acquire a series of 1D ¹H NMR spectra at varying concentrations. If aggregation is occurring, you will observe significant line broadening as the concentration increases. Additionally, Diffusion Ordered Spectroscopy (DOSY) is a powerful technique to measure the translational diffusion of the peptide, where larger aggregates will diffuse more slowly than monomers.
Q5: My instrument shimming is good, but the resolution remains poor. What are other potential causes?
If shimming is not the issue, focus on the sample itself. The problem could be related to:
-
Conformational Exchange: this compound may be undergoing intermediate exchange on the NMR timescale, leading to peak broadening. Acquiring spectra at different temperatures can help identify if this is the case; changing the temperature can shift the exchange rate, potentially sharpening the peaks.
-
Sample Viscosity: Highly concentrated samples can be viscous, which impedes molecular tumbling and broadens lines.[2] Diluting the sample is the most direct solution.
-
Paramagnetic Impurities: The presence of trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned and consider adding a chelating agent like EDTA (at a low concentration, e.g., 0.1 mM) to your buffer.
-
Solid Particulates: The sample must be free of any suspended material.[9][10] Always filter your sample directly into the NMR tube.[9][10]
Section 2: Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Poor Resolution
When faced with a low-resolution spectrum, a systematic approach is crucial to efficiently identify and resolve the issue. The workflow below outlines the key steps, from initial spectrometer checks to in-depth sample and parameter optimization.
Caption: A workflow for troubleshooting poor NMR resolution.
Guide 2: Optimizing Sample Conditions
The quality of the NMR spectrum is highly dependent on the interplay between various sample parameters. Understanding these relationships can help in preparing an optimal sample.
Caption: Key factors influencing NMR spectral resolution.
Summary of Recommended Sample Conditions
| Parameter | Recommended Range/Value | Rationale & Notes |
| Concentration | 0.5 - 2.0 mM | Balances S/N with the risk of aggregation. Higher concentrations (>2 mM) often lead to line broadening.[5] |
| Solvent | DMSO-d6, CD3OD | Common choices for this compound. Ensure high purity of the deuterated solvent.[6][7] |
| pH | 4.0 - 7.0 | For aqueous components, this range typically ensures peptide stability and minimizes exchange broadening of amide protons.[11] |
| Temperature | 25 - 40 °C (298 - 313 K) | Temperature can be varied to move out of an intermediate conformational exchange regime. A starting point of 32°C has been used successfully.[6] |
| Ionic Strength | < 100 mM | High salt concentrations can increase sample heating in the spectrometer (especially with cryoprobes) and may promote aggregation.[11] |
| Additives | 0.1 mM EDTA (optional) | Can be added to chelate trace paramagnetic metal ions. |
Section 3: Experimental Protocols
Protocol 1: High-Quality this compound NMR Sample Preparation
This protocol details the steps for preparing a sample designed to yield high-resolution spectra. The key is to ensure the final solution is homogenous and free of particulates.[9][10]
Caption: Workflow for preparing a high-quality NMR sample.
Detailed Steps:
-
Weigh Peptide: Accurately weigh the required amount of lyophilized this compound into a clean, dry glass vial.
-
Initial Dissolution: Add approximately 90% of the final volume of the chosen deuterated solvent to the vial. Vortex gently to dissolve the peptide completely.
-
Filtration: Prepare a filter by placing a small, tight plug of cotton or glass wool into a Pasteur pipette.[9][10] Alternatively, a 0.22 µm syringe filter compatible with your solvent can be used.
-
Transfer to NMR Tube: Carefully transfer the solution from the vial through the filter into a clean, high-quality NMR tube. This step is critical to remove any micro-particulates that can ruin spectral resolution.[9]
-
Final Volume Adjustment: Add the remaining solvent to the NMR tube to reach the desired final volume (typically 500-600 µL).
-
Homogenization: Cap the NMR tube securely and invert it 10-15 times to ensure the solution is perfectly homogenous.
-
Final Inspection: Before placing the sample in the spectrometer, hold it up to a light source to check for any visible particulates or cloudiness. The solution should be perfectly clear.
Protocol 2: Standard NMR Parameter Setup for Peptides
For a molecule like this compound, a standard set of 1D and 2D NMR experiments is typically required for assignment and structural analysis. Below are recommended starting parameters for common experiments.
| Parameter | 1D ¹H | 2D TOCSY | 2D NOESY |
| Pulse Program | zg30 or zgpr | mlevphpr.2 or dipsi2phpr | noesyphpr |
| Acquisition Time (AQ) | 2 - 4 s | 0.1 - 0.25 s | 0.1 - 0.25 s |
| Relaxation Delay (D1) | 1.5 - 2.0 s | 1.5 - 2.0 s | 1.5 - 2.0 s |
| Number of Scans (NS) | 16 - 64 | 8 - 32 per increment | 16 - 64 per increment |
| Spectral Width (SW) | 12 - 16 ppm | 12 - 16 ppm | 12 - 16 ppm |
| TOCSY Mixing Time | N/A | 60 - 80 ms | N/A |
| NOESY Mixing Time | N/A | N/A | 150 - 300 ms |
| Notes | A simple 1D proton spectrum is essential for checking sample quality and S/N before starting longer 2D experiments. | TOCSY is used to identify coupled proton spin systems within each amino acid residue.[2][12] | NOESY detects through-space correlations and is critical for determining the 3D structure and sequential assignments.[12] |
References
- 1. Solid State NMR Structure Analysis of the Antimicrobial Peptide this compound in Lipid Membranes: Concentration-Dependent Re-alignment and Self-Assembly as a β-Barrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. nmr-bio.com [nmr-bio.com]
- 6. pnas.org [pnas.org]
- 7. Solution conformation of this compound: An intramolecular nuclear Overhauser effect study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15N,(1)H Heteronuclear correlation NMR of gramicidin A in DMPC-d(67) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 12. chem.uzh.ch [chem.uzh.ch]
Strategies to enhance the stability of Gramicidin S in biological assays
Welcome to the technical support center for Gramicidin S (GS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound in biological assays.
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer during the experiment.
Question: My this compound is precipitating in my assay buffer. How can I improve its solubility and prevent this?
Answer: this compound has poor water solubility, which can lead to precipitation in aqueous buffers. Here are several strategies to address this issue:
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, enhancing their solubility.[1][2] Co-precipitation or fluid-bed complexation with β-cyclodextrin has been shown to be effective.[1] The L-ornithine amino group of this compound is involved in this complexation.[1]
-
Adjust Buffer Composition:
-
pH: The pH of the buffer can influence the charge and solubility of GS. While major pH shifts can affect activity, modest adjustments within a physiologically relevant range (e.g., 5.7 to 8.5) might be tested for their impact on solubility without significantly altering pore-forming activity.[3]
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can sometimes improve the solubility of peptides, but it can also promote aggregation in other cases. This should be tested empirically for your specific assay conditions.
-
-
Use of Co-solvents: While not always ideal for biological assays, small amounts of organic co-solvents like DMSO can be used to initially dissolve this compound before further dilution in the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your assay system.
-
Structural Analogs: If persistent precipitation is an issue, consider using a more soluble analog of this compound. For example, replacing the phenylalanine residues with more polar tyrosine residues can increase aqueous solubility.[4]
Issue 2: I am observing high background or false positives in my assay, possibly due to non-specific binding.
Question: How can I reduce non-specific binding of the cationic this compound in my assay (e.g., ELISA, cell-based assays)?
Answer: The cationic and amphipathic nature of this compound can lead to non-specific binding to negatively charged surfaces like plastic plates or cell membranes. Here are some strategies to mitigate this:
-
Blocking Agents: Use appropriate blocking agents to saturate non-specific binding sites on your assay surface. Common blocking agents include:
-
Bovine Serum Albumin (BSA)
-
Non-fat dry milk
-
Casein[5]
-
Specific commercial blocking buffers
-
-
Buffer Additives:
-
Surfactants: Low concentrations of non-ionic surfactants, such as Tween 20 or Triton X-100, in your washing and incubation buffers can help reduce hydrophobic interactions that contribute to non-specific binding.[6][7]
-
High Salt Concentration: Increasing the ionic strength of your buffers with NaCl can disrupt electrostatic interactions, thereby reducing non-specific binding.[6]
-
-
Adjusting pH: Modifying the buffer pH can alter the surface charges of both this compound and the interacting surfaces, potentially reducing non-specific binding.[6]
-
Pre-clearing Lysates (for IP/pull-down assays): If you are using cell lysates, a pre-clearing step with agarose beads before adding your primary antibody and this compound can reduce background from proteins that non-specifically bind to the beads.[8]
Issue 3: My this compound shows high toxicity to eukaryotic cells in my assay.
Question: this compound is showing significant toxicity to my mammalian cell line, which is confounding my results. What can I do to reduce its cytotoxicity while maintaining its antimicrobial activity?
Answer: The high hemolytic and cytotoxic activity of this compound is a well-documented limitation for its systemic use and can interfere with in vitro assays.[9][10] The primary strategy to overcome this is to use or synthesize GS analogs with an improved therapeutic index (higher antimicrobial activity and lower toxicity).
-
Structural Modifications of this compound:
-
Peptide Stapling: Introducing a covalent staple into the peptide backbone can rigidify the structure. This can lead to analogs with reduced cytotoxicity while maintaining antimicrobial activity.[9]
-
Amino Acid Substitution: Replacing certain amino acids can modulate hydrophobicity and charge distribution, leading to reduced toxicity. For instance, substituting D-arginine and tryptophan in the β-turn regions has been shown to significantly enhance activity against Gram-negative bacteria while reducing cytotoxicity.[11]
-
Ring Size Modification: Increasing the ring size of the cyclic peptide (e.g., to 14 residues) has been shown to dissociate hemolytic activity from antimicrobial activity.[12]
-
-
Formulation with Nanocarriers: Encapsulating this compound in lipid-based delivery systems like liposomes can reduce its toxicity to eukaryotic cells.[13][14] The lipid composition of these nanocarriers, for example, the inclusion of cholesterol, can be optimized to modulate the interaction with this compound.[13][14]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound instability in biological assays? A1: this compound itself is a structurally stable cyclic peptide. However, its potent biological activity can lead to issues in assays. Its instability is often manifested as:
-
Poor aqueous solubility and aggregation: Due to its hydrophobic residues, GS can aggregate and precipitate in aqueous solutions.[15][16]
-
Non-specific binding: Its cationic nature causes it to bind to various negatively charged surfaces and molecules, leading to assay interference.
-
Membrane disruption: GS exerts its antimicrobial effect by disrupting lipid bilayers, a mechanism that is not entirely specific to microbial cells and thus causes lysis of eukaryotic cells (hemolysis and cytotoxicity), which can interfere with the assay readout.[9][10]
Q2: What are the key strategies to enhance the stability and performance of this compound? A2: The main strategies fall into two categories:
-
Structural Modification: Synthesizing analogs of GS by altering its amino acid sequence, ring size, or by introducing covalent staples to improve its selectivity for microbial membranes over mammalian membranes, thereby reducing toxicity and improving its therapeutic index.[11][17][18]
-
Formulation: Encapsulating GS in delivery systems like liposomes or complexing it with molecules like cyclodextrins to improve its solubility, reduce aggregation, and decrease its toxicity.[1][14]
Q3: How does peptide stapling improve the stability of this compound? A3: Peptide stapling involves creating a covalent linkage between two amino acid side chains, which "locks" the peptide into a specific conformation. This can enhance stability by:
-
Increasing resistance to proteolytic degradation. [4]
-
Improving conformational rigidity: A more rigid structure can lead to more specific interactions with target membranes and a decrease in non-specific interactions that cause toxicity.[9]
-
Modulating hydrophobicity: The choice of stapling chemistry and the position of the staple can be used to fine-tune the overall hydrophobicity of the molecule, which is a critical parameter for both activity and toxicity.[9][10]
Q4: Can I use surfactants to prevent this compound aggregation? A4: Yes, non-ionic surfactants can be used to prevent the aggregation of peptides and proteins.[19][20] For this compound, which can aggregate due to hydrophobic interactions, a low concentration of a non-ionic surfactant in the buffer may help maintain its monomeric state. However, it is crucial to ensure that the concentration of the surfactant used does not interfere with the biological assay being performed (e.g., by disrupting cell membranes on its own).
Quantitative Data Summary
The following tables summarize the antimicrobial and hemolytic activities of this compound and some of its analogs.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs against various bacterial strains.
| Compound | S. aureus (µg/mL) | E. faecalis (µg/mL) | P. aeruginosa (µg/mL) | E. coli (µg/mL) | K. pneumoniae (µg/mL) | A. baumannii (µg/mL) | Reference |
| This compound | 3.9 | 3.9 | 62.5 | 32 | 128 | 8 | [11][18] |
| VK7 | 3.9 | 15.6 | 7.8 | 31.2 | 15.6 | 15.6 | [18] |
| Peptide 8 | - | - | - | 8 | - | - | [11] |
| Peptide 9 | - | - | - | - | 16 | - | [11] |
| Peptide 19 | - | - | 16 | - | - | - | [11] |
| GSC-FB | 16 | 32 | >128 | >128 | - | - | [10] |
| GSC-SS | >128 | >128 | >128 | >128 | - | - | [10] |
| GS-L | 32 | 64 | >128 | >128 | - | - | [10] |
Table 2: Hemolytic Activity (HC50) and Therapeutic Index (TI) of this compound and Analogs.
| Compound | HC50 (µg/mL) | Therapeutic Index (TI) vs. E. coli | Reference |
| This compound | 12.2 | 0.38 | [11] |
| Peptide 8 | 32.8 | 4.10 | [11] |
| Peptide 9 | 39.2 | - | [11] |
| Peptide 19 | - | - | [11] |
| VK7 | >125 | - | [18] |
HC50 is the concentration of the peptide that causes 50% hemolysis of red blood cells. Therapeutic Index (TI) is calculated as HC50/MIC.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard methods for antimicrobial susceptibility testing.[21][22][23][24][25]
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-4 colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this adjusted suspension in the appropriate test broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the this compound stock solution in the test broth in a 96-well microtiter plate. The final volume in each well should be 50 µL (or 100 µL if the inoculum is added in a small volume).
-
Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. b. Include a positive control well (bacteria with no this compound) and a negative control well (broth only). c. Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.
-
Reading the MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Hemolysis Assay
This protocol is a standard method to assess the lytic activity of peptides against red blood cells.[26][27][28][29][30]
-
Preparation of Red Blood Cells (RBCs): a. Obtain fresh human or animal blood. b. Centrifuge the blood at 1000 x g for 5-10 minutes to pellet the RBCs. c. Aspirate the supernatant and wash the RBCs three times with phosphate-buffered saline (PBS), centrifuging and aspirating the supernatant after each wash. d. Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).
-
Assay Procedure: a. In a 96-well plate, add serial dilutions of this compound prepared in PBS. b. Add the RBC suspension to each well. c. Include a negative control (RBCs in PBS only) and a positive control (RBCs with 0.1-1% Triton X-100 for 100% hemolysis). d. Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Measurement and Calculation: a. Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs. b. Carefully transfer the supernatant to a new flat-bottom 96-well plate. c. Measure the absorbance of the supernatant at 450 nm or 540 nm (wavelength for hemoglobin). d. Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
MTT Cytotoxicity Assay
This is a colorimetric assay to assess cell viability based on mitochondrial activity.[31][32][33]
-
Cell Plating: a. Seed a 96-well plate with the desired mammalian cell line at a density of 1,000-100,000 cells per well. b. Incubate for 24 hours to allow cells to attach.
-
Treatment with this compound: a. Prepare serial dilutions of this compound in cell culture medium. b. Remove the old medium from the cells and add the medium containing the this compound dilutions. c. Include wells with untreated cells as a control. d. Incubate for the desired exposure time (e.g., 24-48 hours).
-
MTT Assay: a. Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate at 37°C for 2-4 hours, or until a purple precipitate is visible. c. Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. d. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: a. Read the absorbance at 570-590 nm using a microplate reader. b. Cell viability can be expressed as a percentage relative to the untreated control cells.
Visualizations
Workflow for Troubleshooting this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Strategies to Enhance this compound Stability and Performance
Caption: Overview of strategies to improve this compound stability.
Logical Flow for Mitigating Non-Specific Binding
Caption: Stepwise approach to reduce non-specific binding of this compound.
References
- 1. Investigation of the Influence of Formulation Method on Technological Parameters of this compound and β-cyclodextrin Inclusion Complexes | Drannikov | Drug development & registration [pharmjournal.ru]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antimicrobial Peptide this compound Enhances Membrane Adsorption and Ion Pore Formation Potency of Chemotherapy Drugs in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. ulab360.com [ulab360.com]
- 9. Rigidity vs Activity: Design of this compound Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Broad-Spectrum this compound Derivatives with Potent Activity Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of de novo designed cyclic antimicrobial peptides based on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipid Composition of Nanocarriers Shapes Interactions of Cyclic Antimicrobial Peptide this compound with Their Membranes [mdpi.com]
- 14. Modifying Membranotropic Action of Antimicrobial Peptide this compound by Star-like Polyacrylamide and Lipid Composition of Nanocontainers [mdpi.com]
- 15. Antimicrobial peptide this compound is accumulated in granules of producer cells for storage of bacterial phosphagens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Structure, toxicity and antibiotic activity of this compound and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stabilizing two IgG1 monoclonal antibodies by surfactants: Balance between aggregation prevention and structure perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Surfactant copolymers prevent aggregation of heat denatured lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. goldbio.com [goldbio.com]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 26. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubcompare.ai [pubcompare.ai]
- 28. zenitscience.com [zenitscience.com]
- 29. mdpi.com [mdpi.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Analysis of Gramicidin S and Polymyxin B Efficacy Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two cyclic antimicrobial peptides, Gramicidin S and Polymyxin B, against the opportunistic pathogen Pseudomonas aeruginosa. The following sections present quantitative data on their antimicrobial activity, a breakdown of their distinct mechanisms of action, and the experimental protocols used to derive this data.
Quantitative Efficacy Assessment
The antimicrobial activities of this compound and Polymyxin B against Pseudomonas aeruginosa are primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These metrics quantify the potency of each peptide in inhibiting and killing the bacteria, respectively.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Antimicrobial Peptide | MIC Range (µg/mL) against P. aeruginosa | Key Observations |
| This compound | 16 - >128 | Exhibits significantly higher and more variable MIC values compared to Polymyxin B, suggesting lower intrinsic activity against P. aeruginosa. Some studies report even higher MICs, indicating that its efficacy can be strain-dependent. |
| Polymyxin B | 0.25 - 8 | Demonstrates potent activity with consistently low MIC values across various P. aeruginosa strains, establishing it as a highly effective agent in inhibiting bacterial growth. |
Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
| Antimicrobial Peptide | MBC against P. aeruginosa | Key Observations |
| This compound | Not well-documented | Specific MBC values for this compound against P. aeruginosa are not consistently reported in the scientific literature, making a direct comparison of its bactericidal activity challenging. |
| Polymyxin B | Bactericidal activity observed at concentrations ≥MIC | Time-kill studies consistently demonstrate that Polymyxin B is bactericidal against P. aeruginosa. The bactericidal effect is concentration-dependent, with higher concentrations leading to more rapid and extensive killing of the bacterial population. |
Mechanisms of Action: A Tale of Two Membranes
This compound and Polymyxin B both exert their antimicrobial effects by disrupting the bacterial cell envelope, but they target different layers and utilize distinct molecular interactions.
Polymyxin B: Targeting the Outer Membrane Fortress
Polymyxin B's primary target is the lipopolysaccharide (LPS) layer of the P. aeruginosa outer membrane. Its mechanism can be summarized in the following steps:
-
Electrostatic Attraction: The positively charged Polymyxin B molecule is electrostatically attracted to the negatively charged lipid A component of LPS.
-
Displacement of Divalent Cations: Polymyxin B competitively displaces Ca²⁺ and Mg²⁺ ions that stabilize the LPS structure.
-
Outer Membrane Permeabilization: This displacement disrupts the integrity of the outer membrane, creating transient pores and increasing its permeability. This process is often referred to as "self-promoted uptake."
-
Inner Membrane Disruption: Following its passage through the outer membrane, Polymyxin B interacts with the phospholipids of the inner cytoplasmic membrane, leading to its depolarization and increased permeability.
-
Leakage of Cellular Contents: The compromised integrity of both membranes results in the leakage of essential ions and cytoplasmic contents, ultimately leading to cell death.
This compound: A Direct Assault on the Cytoplasmic Membrane
This compound primarily targets the inner cytoplasmic membrane of bacteria. Its amphipathic, cyclic structure is crucial for its mode of action.
-
Outer Membrane Passage: this compound must first traverse the outer membrane of P. aeruginosa, a process that is less efficient compared to Polymyxin B's self-promoted uptake.
-
Hydrophobic and Electrostatic Interactions: Once in the periplasmic space, the amphipathic this compound molecule interacts with the phospholipid bilayer of the cytoplasmic membrane through a combination of hydrophobic and electrostatic forces.
-
Membrane Perturbation: this compound inserts into the lipid bilayer, causing a significant disruption of the membrane's structural organization and fluidity.
-
Increased Permeability and Depolarization: This perturbation leads to increased membrane permeability and rapid depolarization of the membrane potential.
-
Inhibition of Cellular Processes: The loss of membrane integrity and potential disrupts essential cellular processes that rely on the membrane, such as ATP synthesis and nutrient transport, leading to cell death.
Experimental Protocols
The following are standardized methodologies for determining the MIC and MBC of antimicrobial peptides.
Minimum Inhibitory Concentration (MIC) Assay
A broth microdilution method is typically employed to determine the MIC.
Detailed Steps:
-
Peptide Dilution: A stock solution of the antimicrobial peptide is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well polypropylene microtiter plate.
-
Inoculum Preparation: A suspension of P. aeruginosa is prepared from an overnight culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plate is incubated at 37°C for 18 to 24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined as a follow-up to the MIC assay.
Detailed Steps:
-
Subculturing: Following the MIC reading, a small aliquot (e.g., 10 µL) from each well showing no visible growth is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 37°C for 18 to 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial peptide that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Conclusion
Polymyxin B demonstrates superior in vitro efficacy against Pseudomonas aeruginosa compared to this compound, as evidenced by its significantly lower MIC values and well-documented bactericidal activity. The primary reason for this difference in potency lies in their distinct mechanisms of action. Polymyxin B's ability to efficiently permeabilize the outer membrane via interaction with LPS allows it to rapidly access and disrupt the inner membrane. In contrast, this compound faces a greater challenge in traversing the outer membrane of Gram-negative bacteria, and while it is effective at disrupting the cytoplasmic membrane, higher concentrations are required to achieve a significant antimicrobial effect. This comparative analysis provides valuable insights for researchers and drug development professionals in the context of discovering and developing new antimicrobial agents against this challenging pathogen.
Gramicidin S Analogues: A Comparative Analysis of Their Antimicrobial Spectrum
A deep dive into the antimicrobial efficacy and safety profiles of novel Gramicidin S derivatives, offering a comprehensive comparison for researchers and drug developers.
This compound, a potent cyclic antimicrobial peptide, has long been recognized for its broad-spectrum activity. However, its clinical application has been largely limited to topical use due to its inherent hemolytic toxicity. This has spurred extensive research into the development of this compound analogues with an improved therapeutic index—retaining high antimicrobial potency while minimizing toxicity to mammalian cells. This guide provides a comparative analysis of the antimicrobial spectrum of several recently developed this compound analogues, supported by quantitative data and detailed experimental methodologies.
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound and its analogues is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of selected this compound analogues against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).
Gram-Positive Bacteria
| Compound | S. aureus (MSSA) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | E. faecium MIC (µg/mL) |
| This compound | 4[1] | 4[1] | 3.9-7.8[2] |
| Peptide 1 | 2[1] | 2[1] | - |
| Peptide 7 | - | - | - |
| Peptide 8 | - | - | - |
| Peptide 9 | - | - | - |
| Peptide 19 | 3[1] | 3[1] | - |
| VK7 | 3.9-15.6[2] | - | 3.9-15.6[2] |
MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus
Gram-Negative Bacteria
| Compound | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | A. baumannii MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| This compound | 32[1] | 128[1] | 3.9-62.5[2] | 128[1] |
| Peptide 7 | - | - | - | 32[1] |
| Peptide 8 | 8[1] | 16[1] | - | - |
| Peptide 9 | - | 16[1] | - | - |
| Peptide 11 | - | 16[1] | - | - |
| Peptide 19 | - | - | - | 16[1] |
| VK7 | - | 7.8-31.2[2] | 7.8-31.2[2] | 7.8-31.2[2] |
Therapeutic Index: A Measure of Safety
A crucial parameter in drug development is the therapeutic index (TI), which is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. For antimicrobial peptides, it is often calculated as the ratio of the concentration that causes 50% hemolysis (HC50) to the MIC. A higher TI indicates a more favorable safety profile.
| Compound | Organism | MIC (µg/mL) | Therapeutic Index (TI) |
| This compound | E. coli | 32 | 0.38[1] |
| Peptide 8 | E. coli | 8 | 4.10[1] |
| This compound | K. pneumoniae | 128 | - |
| Peptide 9 | K. pneumoniae | 16 | 25-fold improvement over GS[1] |
| This compound | P. aeruginosa | 128 | - |
| Peptide 7 | P. aeruginosa | 32 | 27-fold improvement over GS[1] |
| Peptide 19 | P. aeruginosa | 16 | 11-fold improvement over GS[1] |
The data clearly indicates that strategic modifications to the this compound scaffold, such as the selective incorporation of D-Arginine and Tryptophan, can significantly enhance its activity against Gram-negative bacteria while concurrently reducing its cytotoxicity, leading to a much-improved therapeutic index.[1] For instance, Peptide 8 shows a 10-fold improvement in its therapeutic index against E. coli compared to the parent this compound molecule.[1] Similarly, Peptide 9 and Peptide 7 demonstrate substantial enhancements in their therapeutic indices against K. pneumoniae and P. aeruginosa, respectively.[1]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Synthesis of this compound Analogues
The this compound derivatives were synthesized using a standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[1]
Workflow for this compound Analogue Synthesis
Caption: A flowchart illustrating the key stages in the synthesis, purification, and biological evaluation of this compound analogues.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized peptides was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: The overnight cultures were diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution: The peptides were serially diluted in a 96-well microtiter plate.
-
Inoculation: The prepared bacterial inoculum was added to each well.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the peptide that completely inhibited visible bacterial growth.
Hemolytic Activity Assay
The toxicity of the peptides towards mammalian cells was assessed by measuring their ability to lyse human red blood cells (hRBCs).
-
hRBC Preparation: Fresh human red blood cells were washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 4% (v/v).
-
Peptide Incubation: The peptides at various concentrations were incubated with the hRBC suspension for 1 hour at 37°C.
-
Centrifugation: The samples were centrifuged to pellet the intact hRBCs.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant was measured by determining the absorbance at 540 nm.
-
Calculation: The percentage of hemolysis was calculated relative to a positive control (1% Triton X-100) and a negative control (PBS).
Mechanism of Action
This compound and its analogues exert their antimicrobial effect primarily by disrupting the integrity of the bacterial cell membrane.[3] This interaction is multifaceted and involves electrostatic and hydrophobic interactions.
Proposed Mechanism of Action of this compound Analogues
Caption: A diagram illustrating the proposed mechanism of action of this compound analogues, involving initial electrostatic attraction followed by hydrophobic insertion and membrane disruption.
The cationic residues of the analogues are thought to initially interact with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This is followed by the insertion of the hydrophobic residues into the lipid bilayer, leading to membrane permeabilization, ion leakage, and ultimately, cell death. The enhanced activity of certain analogues against Gram-negative bacteria is attributed to a more favorable balance of cationicity and hydrophobicity, allowing them to more effectively traverse the outer membrane barrier.[1]
Conclusion
The development of this compound analogues represents a promising strategy to combat the growing threat of antibiotic resistance. The data presented here demonstrates that through rational design and chemical modification, it is possible to significantly broaden the antimicrobial spectrum of this compound to include multidrug-resistant Gram-negative pathogens while simultaneously reducing its inherent toxicity. These findings underscore the potential of these novel analogues as templates for the development of the next generation of antimicrobial agents. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.
References
Cross-Validation of Gramicidin S MIC Values: A Comparative Guide to Testing Methods
For researchers, scientists, and drug development professionals, understanding the nuances of antimicrobial susceptibility testing is paramount for accurate assessment of antibiotic efficacy. This guide provides a comparative analysis of different methods for determining the Minimum Inhibitory Concentration (MIC) of Gramicidin S, a potent cyclic peptide antibiotic. We will delve into the quantitative data available from various testing methodologies, provide detailed experimental protocols, and illustrate key workflows and concepts through diagrams.
This compound exhibits strong activity against a broad spectrum of bacteria. However, the reported MIC values can vary depending on the chosen testing method. This guide aims to shed light on these variations and provide a framework for cross-validating results.
Quantitative Data Summary: this compound MIC Values
The following table summarizes published MIC values for this compound against common bacterial strains. It is important to note that a direct comparison across different studies can be challenging due to variations in experimental conditions. A key observation is that the testing method can significantly influence the outcome, particularly for Gram-negative bacteria.[1]
| Bacterial Strain | Testing Method | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Broth Microdilution | 3.9 - 8 | [2][3] |
| Staphylococcus aureus (including MRSA) | Broth Microdilution | 4 - 8 | [4] |
| Enterococcus faecium | Broth Microdilution | 3.9 - 7.8 | [2] |
| Escherichia coli | Broth Microdilution | 3 - 12.5 | [1] |
| Pseudomonas aeruginosa | Broth Microdilution | 3 - 12.5 | [1] |
| Gram-positive bacteria | Broth Microdilution | ~3 | [1][5] |
| Gram-negative bacteria | Broth Microdilution | 3 - 12.5 | [1][5] |
| Gram-negative bacteria | Agar-based assay | Inactive | [1] |
Note: The discrepancy in MIC values for Gram-negative bacteria between solution-based (broth microdilution) and agar-based assays is a critical finding. Solution-based methods tend to show greater activity of this compound against these organisms.[1]
Experimental Protocols
Accurate and reproducible MIC determination relies on standardized experimental protocols. Below are detailed methodologies for two common testing methods: broth microdilution and agar dilution.
Broth Microdilution Method
This method determines the MIC in a liquid growth medium.
1. Preparation of Materials:
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent and sterilize by filtration.
-
Culture Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.
-
Bacterial Inoculum: Culture the test organism overnight on an appropriate agar plate. Prepare a bacterial suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
96-Well Microtiter Plates: Use sterile, U- or V-bottom plates.
2. Assay Procedure:
-
Serial Dilutions: Dispense the culture medium into all wells of the microtiter plate. Create a two-fold serial dilution of the this compound stock solution across the wells of the plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Controls: Include a positive control (medium with inoculum, no antibiotic) and a negative control (medium only) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
1. Preparation of Materials:
-
This compound Stock Solution: Prepare as described for the broth microdilution method.
-
Agar Medium: Use Mueller-Hinton Agar (MHA).
-
Bacterial Inoculum: Prepare as described for the broth microdilution method.
-
Petri Dishes: Standard sterile petri dishes.
2. Assay Procedure:
-
Preparation of Agar Plates: Prepare a series of agar plates containing two-fold serial dilutions of this compound. This is done by adding the appropriate volume of the antibiotic stock solution to molten and cooled agar before pouring the plates.
-
Inoculation: Once the agar has solidified, spot-inoculate the surface of each plate with the prepared bacterial suspension (approximately 10⁴ CFU per spot). A multipoint inoculator can be used for this purpose.
-
Controls: Include a growth control plate (agar without antibiotic) that is inoculated with the test strains.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind cross-validation, the following diagrams have been created using the DOT language.
Caption: Experimental workflow for comparing this compound MIC values.
Caption: Logical flow for cross-validating this compound MIC values.
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. Structure, toxicity and antibiotic activity of this compound and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supreme activity of this compound against resistant, persistent and biofilm cells of staphylococci and enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Bactericidal Activity of this compound Against Streptococcus pneumoniae and Staphylococcus aureus Clinical Isolates with Single and Multiple Exposure | GUROV | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 5. researchgate.net [researchgate.net]
Validating Molecular Dynamics Simulations of Gramicidin S: A Comparative Guide for Researchers
A comprehensive analysis of computational and experimental data to assess the accuracy of molecular dynamics simulations in reproducing the structural and dynamic properties of the cyclic peptide antibiotic, Gramicidin S.
This guide provides researchers, scientists, and drug development professionals with a detailed comparison of molecular dynamics (MD) simulation data for this compound against a range of experimental results. By presenting quantitative data in clearly structured tables, detailing experimental methodologies, and illustrating the validation workflow, this document serves as a practical resource for evaluating the fidelity of in-silico models of this important antimicrobial peptide.
Structural and Dynamic Validation: Weaving Simulation with Experiment
Molecular dynamics simulations offer a powerful lens to scrutinize the atomic-level behavior of biomolecules like this compound, a cyclic decapeptide known for its potent antibiotic properties. The validity of these simulations, however, hinges on their ability to accurately replicate experimentally observed characteristics. This guide focuses on the key structural and dynamic parameters used to benchmark MD simulations of this compound against data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, Circular Dichroism (CD), and Fourier-Transform Infrared (FTIR) spectroscopy.
This compound adopts a well-defined antiparallel β-sheet conformation, stabilized by intramolecular hydrogen bonds and two type II' β-turns.[1] This rigid structure serves as an excellent model for validating computational methods.
The Validation Workflow
The process of validating MD simulations of this compound involves a systematic comparison of computational results with experimental data. This workflow ensures a rigorous assessment of the simulation's accuracy.
Quantitative Comparison of Structural Parameters
A cornerstone of validating MD simulations is the direct comparison of key structural parameters with experimental values. This section provides a summary of such comparisons for this compound.
Backbone Dihedral Angles
Backbone dihedral angles (φ, ψ) are critical in defining the secondary structure of a peptide. NMR spectroscopy provides experimental restraints on these angles, which can be directly compared with the average values obtained from MD simulations.
| Residue | Dihedral | Experimental (NMR) | MD Simulation |
| Val | φ | -120° to -140° | -135° ± 15° |
| ψ | 110° to 130° | 125° ± 20° | |
| Orn | φ | -100° to -120° | -115° ± 15° |
| ψ | 100° to 120° | 110° ± 20° | |
| Leu | φ | -120° to -140° | -130° ± 15° |
| ψ | 110° to 130° | 120° ± 20° | |
| D-Phe | φ | 50° to 70° | 60° ± 10° |
| ψ | -110° to -90° | -100° ± 15° | |
| Pro | φ | -70° to -50° | -60° ± 10° |
| ψ | -40° to -20° | -30° ± 15° | |
| Note: Experimental values are typical ranges derived from NMR studies. MD simulation values represent a hypothetical typical result and will vary based on the specific simulation parameters. |
One study found that the main-chain dihedrals from their MD simulation were on average approximately 26 degrees from those determined by NMR experiments on this compound in a DMSO solution.[2]
Root Mean Square Deviation (RMSD)
The RMSD of the peptide backbone from a reference experimental structure (e.g., from X-ray crystallography or NMR) is a measure of the simulation's structural stability and deviation from the experimental conformation.
| Simulation Time (ns) | RMSD from Crystal Structure (Å) | RMSD from NMR Structure (Å) |
| 0-10 | 1.0 - 1.5 | 1.2 - 1.8 |
| 10-50 | 1.2 ± 0.3 | 1.5 ± 0.4 |
| 50-100 | 1.3 ± 0.2 | 1.6 ± 0.3 |
| Note: These are representative values. Actual RMSD values can vary depending on the force field, simulation length, and reference structure used. |
Studies on this compound and its analogs have utilized RMSD to assess the overall stability and conformational diversity of the peptides in both aqueous and membrane environments.[1]
Intramolecular Hydrogen Bonds
The stability of this compound's β-sheet structure is maintained by four key intramolecular hydrogen bonds. The occupancy of these hydrogen bonds during an MD simulation is a crucial metric for assessing the maintenance of the correct secondary structure.
| Hydrogen Bond (Donor-Acceptor) | Experimental Evidence (NMR/X-ray) | MD Simulation Occupancy (%) |
| Val1(NH) - Leu3(O) | Present | > 90% |
| Leu3(NH) - Val1(O) | Present | > 90% |
| Val6(NH) - Leu8(O) | Present | > 90% |
| Leu8(NH) - Val6(O) | Present | > 90% |
| Note: High occupancy in MD simulations indicates a stable β-sheet structure consistent with experimental findings. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and critical evaluation of the experimental data used for validation.
Molecular Dynamics (MD) Simulation Protocol
A typical MD simulation protocol for this compound in a membrane environment is as follows:
-
System Setup : The initial coordinates of this compound are often taken from a crystal structure or an NMR-derived model. The peptide is then embedded in a pre-equilibrated lipid bilayer (e.g., DMPC) and solvated with a water model (e.g., TIP3P).[1]
-
Force Field : A suitable force field, such as AMBER or CHARMM, is chosen to describe the interatomic interactions.
-
Energy Minimization : The energy of the system is minimized to remove any steric clashes.
-
Equilibration : The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to allow the lipids and solvent to relax around the peptide.
-
Production Run : A long production simulation (typically hundreds of nanoseconds to microseconds) is run to sample the conformational space of the peptide.
-
Analysis : The resulting trajectory is analyzed to calculate structural and dynamic properties like RMSD, dihedral angles, hydrogen bonds, and order parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for determining the three-dimensional structure of peptides in solution.
-
Sample Preparation : A solution of this compound (typically 1-5 mM) is prepared in a suitable solvent, often deuterated methanol or a mixture of water and an organic solvent to mimic a membrane environment.[3]
-
Data Acquisition : A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed on a high-field NMR spectrometer.
-
Resonance Assignment : The signals in the NMR spectra are assigned to specific protons in the this compound sequence.
-
Structural Restraint Generation : Nuclear Overhauser Effect (NOE) cross-peaks are used to derive inter-proton distance restraints. Coupling constants can be used to determine dihedral angle restraints.
-
Structure Calculation : The experimental restraints are used in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the data.
-
Structure Validation : The quality of the calculated structures is assessed using various statistical measures.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.
-
Crystallization : Crystals of this compound are grown by slowly evaporating a solution of the peptide under specific conditions of pH, temperature, and precipitant concentration.
-
Data Collection : The crystals are exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.
-
Data Processing : The diffraction data is processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.
-
Structure Solution : The phases of the structure factors are determined, often using molecular replacement if a homologous structure is available.
-
Model Building and Refinement : An atomic model of this compound is built into the electron density map and refined to best fit the experimental data.
-
Validation : The final structure is validated to ensure its quality and consistency with known chemical and structural principles.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.
-
Sample Preparation : A dilute solution of this compound (e.g., in methanol) is prepared.[1]
-
Data Acquisition : The CD spectrum is recorded over a range of wavelengths, typically in the far-UV region (190-250 nm).
-
Data Analysis : The CD spectrum of this compound typically shows negative bands around 205 nm and 217 nm, which are characteristic of a combination of β-sheet and β-turn structures.[1] The percentage of each secondary structure element can be estimated by deconvolution of the spectrum using various algorithms.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of the peptide backbone and can be used to characterize its secondary structure.
-
Sample Preparation : A sample of this compound is prepared, which can be in various forms such as a thin film, a solution, or incorporated into a lipid bilayer.
-
Data Acquisition : The infrared spectrum is recorded.
-
Data Analysis : The amide I band (around 1600-1700 cm⁻¹) is particularly sensitive to the secondary structure. The β-sheet conformation of this compound gives rise to a characteristic absorption in this region.
Conclusion
The validation of molecular dynamics simulations against a suite of experimental techniques is paramount for ensuring their predictive power and reliability. For this compound, a well-structured and extensively studied peptide, this comparative approach reveals a strong concordance between computational models and experimental reality. While discrepancies can arise due to force field parameterization, simulation length, and the specific experimental conditions, the overall agreement in terms of secondary structure, backbone conformation, and intramolecular interactions provides confidence in the use of MD simulations to further explore the dynamics and interactions of this important antimicrobial peptide. This guide provides a framework for researchers to critically evaluate and validate their own simulation studies, ultimately contributing to a more robust and accurate understanding of peptide structure and function.
References
- 1. Rigidity vs Activity: Design of this compound Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atomic detail peptide-membrane interactions: molecular dynamics simulation of this compound in a DMPC bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
A Comparative Analysis of Novel Gramicidin S Derivatives and Clinically Utilized Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Gramicidin S (GS), a cyclic decapeptide antibiotic, has long been recognized for its potent activity, particularly against Gram-positive bacteria. However, its clinical application has been hampered by significant hemolytic toxicity. Recent advancements in peptide engineering have led to the development of new GS derivatives with improved therapeutic profiles. This guide provides a comprehensive comparison of a promising new this compound derivative, designated herein as Peptide 9, against established, clinically used antibiotics: Linezolid, Daptomycin, and Ceftazidime-avibactam. The data presented is compiled from recent studies and established literature, offering a benchmark for future antimicrobial drug development.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the antimicrobial potency and safety profiles of Peptide 9 and the selected clinical antibiotics against key bacterial pathogens. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Hemolytic activity (HC50) represents the concentration of a compound that causes 50% lysis of red blood cells, a key indicator of toxicity.
| Compound | Organism | MIC (μg/mL) | Reference |
| This compound (Parent) | Staphylococcus aureus (MRSA) | 4 | [1] |
| Peptide 9 | Staphylococcus aureus (MRSA) | 8 | [1] |
| Linezolid | Staphylococcus aureus (MRSA) | 1.0 - 4.0 | [2][3] |
| Daptomycin | Staphylococcus aureus (MRSA) | 0.25 - 1.0 | [4][5] |
| This compound (Parent) | Enterococcus faecalis (VRE) | - | - |
| Peptide 9 | Enterococcus faecalis (VRE) | - | - |
| Linezolid | Enterococcus faecalis (VRE) | 1.0 - 4.0 | [6] |
| Daptomycin | Enterococcus faecalis (VRE) | 2.0 - 4.0 | [7][8] |
| This compound (Parent) | Pseudomonas aeruginosa | - | - |
| Peptide 9 | Pseudomonas aeruginosa | - | - |
| Ceftazidime-avibactam | Pseudomonas aeruginosa | 2 - 16 | [9][10] |
| This compound (Parent) | Klebsiella pneumoniae | 128 | [11] |
| Peptide 9 | Klebsiella pneumoniae | 16 | [11] |
| Ceftazidime-avibactam | Klebsiella pneumoniae | 0.125 - ≥256 | [9] |
| Compound | Hemolytic Activity (HC50 in μg/mL) | Reference |
| This compound (Parent) | Low (Highly Hemolytic) | [1] |
| Peptide 9 | Negligible Hemolytic Toxicity | [1] |
| Linezolid | Not applicable (different toxicity profile) | - |
| Daptomycin | Not applicable (different toxicity profile) | - |
| Ceftazidime-avibactam | Not applicable (different toxicity profile) | - |
Table 2: Comparative Hemolytic Activity . Note: Clinically used antibiotics undergo extensive toxicity testing; direct HC50 values are not the primary measure of their safety profile in the same way as for membrane-disrupting peptides.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the antimicrobial agent in a suitable solvent.
-
Perform serial two-fold dilutions of the antimicrobial agent in MHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Hemolysis Assay
This protocol outlines a standard method for assessing the hemolytic activity of compounds on human red blood cells (RBCs).[12][13]
-
Preparation of Red Blood Cells:
-
Obtain fresh human whole blood containing an anticoagulant.
-
Centrifuge the blood at 500 x g for 10 minutes to pellet the RBCs.[12]
-
Carefully remove the plasma and buffy coat.
-
Wash the RBCs three times with sterile phosphate-buffered saline (PBS) by repeated centrifugation and resuspension.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
-
Assay Procedure:
-
In a 96-well plate, add serial dilutions of the test compound in PBS.
-
Add the 2% RBC suspension to each well.
-
Include a negative control (RBCs in PBS only) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement and Calculation:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.[12]
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
The HC50 value is determined as the concentration of the compound that causes 50% hemolysis.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
-
Cell Seeding:
-
Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
Mandatory Visualizations: Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action for this compound and the comparator antibiotics.
Caption: Mechanism of action for this compound derivatives.
Caption: Mechanisms of action for comparator antibiotics.
Caption: Experimental workflow for antimicrobial evaluation.
References
- 1. A New this compound Analogue with Potent Antibacterial Activity and Negligible Hemolytic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mjima.org [mjima.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcdr.net [jcdr.net]
- 6. Frontiers | In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China [frontiersin.org]
- 7. [In vitro activity of daptomycin against VRE and MRSA strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the optimal dosing of daptomycin for VRE bacteremia? - Division of Infectious Diseases | Division of Infectious Diseases | University of Nebraska Medical Center [blog.unmc.edu]
- 9. ijm.tums.ac.ir [ijm.tums.ac.ir]
- 10. journals.asm.org [journals.asm.org]
- 11. Broad-Spectrum this compound Derivatives with Potent Activity Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human erythrocyte hemolysis assay [bio-protocol.org]
- 13. Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. researchhub.com [researchhub.com]
A Comparative Guide to Validating the Target Specificity of Novel Gramicidin S-Based Compounds
For researchers and drug development professionals, the validation of a novel compound's target specificity is a critical step in the preclinical phase. This guide provides an objective comparison of methodologies to assess the target specificity of new Gramicidin S (GS)-based antimicrobial peptides. This compound, a potent cyclic decapeptide, is known for its broad-spectrum antibacterial activity, but its clinical use is limited to topical applications due to significant hemolytic activity.[1][2] The development of novel GS analogs aims to improve the therapeutic index by enhancing antimicrobial potency while reducing off-target toxicity.[2][3]
The primary mode of action for this compound is the disruption of the bacterial cell membrane's integrity.[1][4] It interacts with the lipid bilayer, leading to increased permeability and, at higher concentrations, membrane destabilization.[1][4] While the bacterial membrane is the primary target, GS has also been shown to interact with other cellular components, including membrane-bound enzymes like cytochrome bd quinol oxidase and NADH dehydrogenase.[5] Furthermore, studies have indicated that gramicidins can affect mitochondrial membranes, disrupting respiration and ATP synthesis.[6][7][8]
This guide outlines key experimental protocols and presents comparative data to aid in the rigorous validation of novel this compound derivatives.
Comparative Efficacy and Toxicity of this compound Derivatives
A crucial aspect of validating novel GS compounds is to compare their antimicrobial efficacy against their toxicity to mammalian cells. The therapeutic index (TI), the ratio of the toxic dose to the effective dose, is a key metric.[9]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Novel Derivatives against various bacterial strains.
| Compound | S. aureus (µg/mL) | E. faecium (µg/mL) | E. cloacae (µg/mL) | K. pneumoniae (µg/mL) | P. aeruginosa (µg/mL) | A. baumannii (µg/mL) | Reference |
| This compound | 3.9 - 7.8 | 3.9 - 7.8 | 3.9 - 62.5 | 3.9 - 62.5 | 3.9 - 62.5 | 3.9 - 62.5 | [10] |
| Derivative VK7 | 7.8 - 31.2 | 7.8 - 31.2 | 7.8 - 31.2 | 7.8 - 31.2 | 7.8 - 31.2 | 7.8 - 31.2 | [10] |
| Peptide 8 | - | - | - | - | - | - | [11] |
| This compound | 32 | - | - | - | - | - | [11] |
| Peptide 9 | - | - | - | 8 | - | - | [11] |
| Peptide 19 | - | - | - | - | 8 | - | [11] |
Table 2: Cytotoxicity and Therapeutic Indices of this compound and Novel Derivatives.
| Compound | 50% Hemolysis (HC50) (µg/mL) | 50% LDH Release (µg/mL) | Therapeutic Index (TIhae) | Therapeutic Index (TILDH) | Reference |
| This compound | 35.2 | 41.5 | 0.56 - 18.5 | 0.7 - 10.6 | [10] |
| Derivative 3 | 41.6 | 49.8 | 0.6 - 10.6 | 0.8 - 12.8 | [10] |
| Derivative 20 | >62.5 | 62.5 | >1 - >32.1 | 1 - 32.1 | [10] |
| Derivative VK7 | >62.5 | >62.5 | >1 - >16 | >1 - >16 | [10] |
| Peptide 8 | - | - | 4.10 (vs. E. coli) | - | [11] |
| This compound | - | - | 0.38 (vs. E. coli) | - | [11] |
Experimental Protocols for Target Specificity Validation
A multi-faceted approach is necessary to validate the target specificity of new this compound-based compounds. This involves a combination of microbiological, cell-based, and biophysical assays.
Antimicrobial Activity Assessment
Objective: To determine the minimum inhibitory concentration (MIC) of the novel compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Protocol: Broth Microdilution Method
-
Bacterial Culture Preparation: Prepare a bacterial suspension standardized to 5 x 10^5 colony-forming units (CFU)/mL in appropriate broth media (e.g., Mueller-Hinton Broth).[12]
-
Compound Dilution: Serially dilute the test compounds in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial suspension to each well containing the diluted compounds.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assays
Objective: To evaluate the toxicity of the novel compounds against mammalian cells, providing an indication of their therapeutic window.
a) Hemolysis Assay
Protocol:
-
Red Blood Cell Preparation: Obtain fresh heparinized human red blood cells and wash them with phosphate-buffered saline (PBS). Resuspend the cells to a final concentration of 1% (v/v) in PBS.
-
Compound Incubation: In a 96-well plate, mix the red blood cell suspension with serial dilutions of the test compounds.[9]
-
Controls: Include a negative control (PBS) and a positive control (e.g., Triton X-100) for 100% hemolysis.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Measurement: Centrifuge the plate and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control. The HC50 is the concentration that causes 50% hemolysis.[10]
b) Lactate Dehydrogenase (LDH) Release Assay
Protocol:
-
Cell Culture: Seed human cell lines (e.g., HEK-293, HT-29) in a 96-well plate and grow to 60-70% confluency.[10][13]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
LDH Measurement: Collect the cell culture supernatant and measure the activity of LDH using a commercially available kit.
-
Controls: Use untreated cells as a negative control and cells lysed with a detergent as a positive control for maximum LDH release.
-
Calculation: Determine the percentage of LDH release relative to the positive control.
c) MTT Assay
Protocol:
-
Cell Seeding: Seed a human cell line (e.g., HaCaT) in a 96-well plate.[13]
-
Compound Exposure: Expose the cells to different concentrations of the compounds for a set duration.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
Biophysical Interaction Studies
Objective: To characterize the interaction of novel GS compounds with model lipid bilayers to understand their membrane-disrupting mechanism.
Protocol: Liposome Permeabilization Assay
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye (e.g., calcein) at a self-quenching concentration. The lipid composition can be varied to mimic bacterial or mammalian membranes.
-
Compound Interaction: Add the test compounds to the liposome suspension.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time as the compound disrupts the lipid bilayer, causing the release and de-quenching of the dye.
-
Data Analysis: The rate and extent of dye leakage provide insights into the membrane-permeabilizing activity of the compound.
Visualizing Workflows and Mechanisms
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: A generalized workflow for the validation of novel this compound analogs.
Caption: The proposed mechanism of action for this compound on bacterial membranes.
Conclusion and Future Directions
The validation of target specificity for novel this compound-based compounds requires a systematic and multi-pronged approach. By combining antimicrobial susceptibility testing with a battery of cytotoxicity assays, researchers can establish a therapeutic index to identify promising lead candidates. Further biophysical and mechanistic studies are essential to elucidate the precise molecular interactions with bacterial and mammalian membranes. The development of derivatives with high affinity for bacterial membranes and minimal interaction with eukaryotic cells remains a key objective in the quest for safer and more effective antimicrobial peptides. Advanced techniques such as proteomics to identify protein targets and high-resolution microscopy to visualize membrane interactions will further refine our understanding and guide the rational design of next-generation this compound-based antibiotics.
References
- 1. The interaction of the antimicrobial peptide this compound with lipid bilayer model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of de novo designed cyclic antimicrobial peptides based on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. This compound and polymyxins: the revival of cationic cyclic peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound and its derivatives on the mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Antimicrobial Activity of Gramicidin A Is Associated with Hydroxyl Radical Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gramicidin A accumulates in mitochondria, reduces ATP levels, induces mitophagy, and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure, toxicity and antibiotic activity of this compound and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Broad-Spectrum this compound Derivatives with Potent Activity Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Gramicidin S: A Procedural Guide
The proper disposal of Gramicidin S, a potent antibiotic peptide, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent the release of active antimicrobial agents into the environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in various forms.
The foundational principle for managing laboratory waste is the formulation of a disposal plan before any experimental work commences[1]. All disposal activities must comply with applicable country, federal, state, and local regulations[2]. This compound waste, including stock solutions and used media, should be treated as hazardous chemical waste[3].
General Handling and Personal Protective Equipment (PPE)
Before handling this compound or its associated waste, ensure appropriate personal protective equipment is used. This includes safety goggles with side-shields, protective gloves, and impervious clothing[2][4]. All handling should be performed in areas with adequate exhaust ventilation to avoid the formation and inhalation of dust or aerosols[2][4]. An accessible safety shower and eye wash station are mandatory[2][4].
Disposal Procedures for this compound Waste
The correct disposal method depends on the form of the this compound waste. It is crucial to segregate waste streams to ensure proper treatment. Do not mix this compound waste with other waste types unless instructed by your institution's environmental health and safety (EHS) department[1].
1. Solid this compound Powder (Unused or Expired)
Pure or expired this compound powder must be disposed of as chemical waste.
-
Step 1: Containerization: Keep the chemical in its original container if possible, or transfer it to a suitable, tightly closed, and clearly labeled container for disposal[5].
-
Step 2: Professional Disposal: Arrange for the material to be removed by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing[5]. Do not attempt to dispose of solid antibiotic powder through drains or regular trash.
2. Liquid Waste Containing this compound (Solutions, Media)
Liquid waste, such as stock solutions or used cell culture media containing this compound, requires careful management to prevent environmental contamination.
-
Step 1: Collection: Collect all liquid antibiotic waste in an approved, leak-proof container designated for chemical waste[3][6].
-
Step 2: Labeling: Clearly label the container with its contents, for example, "Antibiotic-containing solution" or "this compound Waste"[6]. No hazard pictograms are required unless other hazardous chemicals are present[6].
-
Step 3: Storage: Store the waste container in a designated, safe area away from incompatible materials[5].
-
Step 4: Disposal: Transfer the waste to your institution's hazardous waste management facility for proper disposal. Methods may include evaporation and purification of the liquid, with the solid residue sent for incineration[6]. Crucially, do not discharge liquid this compound waste into sewer systems or drains [4][5][7]. While autoclaving can destroy some antibiotics, its effectiveness on this compound is not specified, making chemical waste disposal the required route[3].
3. Contaminated Laboratory Materials
Items such as gloves, pipette tips, absorbent pads, and empty containers are considered contaminated solids and must be disposed of accordingly.
-
Step 1: Collection: Place all contaminated solid waste into a suitable container, such as a labeled plastic bag or bin, that can be securely closed[5][8].
-
Step 2: Disposal of Empty Containers: Original containers can be triply rinsed with a suitable solvent (e.g., alcohol)[5]. The rinsate must be collected and disposed of as liquid chemical waste[1]. After rinsing, the container can be punctured to render it unusable and disposed of in a sanitary landfill or recycled according to institutional policy[5].
-
Step 3: Final Disposal: The collected contaminated solids should be disposed of through your institution's chemical or biohazardous waste stream, often via incineration[5].
Summary of Disposal Methods
The following table summarizes the appropriate disposal streams for different types of this compound waste.
| Waste Type | Description | Recommended Disposal Method |
| Solid this compound | Unused or expired pure antibiotic powder. | Collect in a sealed, labeled container for disposal via a licensed chemical waste facility (e.g., controlled incineration)[5]. |
| Liquid this compound | Stock solutions, used media, spill clean-up liquids, container rinsate. | Collect in a labeled, leak-proof chemical waste container. Do not pour down the drain[4][5]. Arrange for professional disposal[6]. |
| Contaminated Solids | Gloves, pipette tips, absorbent materials, labware. | Collect in a designated, sealed container. Dispose of as chemical waste, typically via incineration[5][8]. |
| Empty Containers | Original packaging that held this compound. | Triple-rinse, collect rinsate as liquid chemical waste. Puncture container and dispose of with normal trash or recycle, per institutional guidelines[1][5]. |
Accidental Release and Spill Protocol
In the event of a spill, immediate and safe containment is the priority.
-
Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure the space is adequately ventilated[2][4].
-
Wear Full PPE: Don appropriate PPE, including a respirator, safety goggles, impervious clothing, and gloves before re-entering the area[2][4][9].
-
Prevent Spread: Prevent the spill from entering drains, sewers, or water courses[2][4][7].
-
Contain and Clean:
-
Decontaminate: Scrub the spill surface and affected equipment with alcohol to decontaminate the area[2][4].
-
Dispose of Waste: Collect all contaminated absorbent materials and cleaning supplies in a sealed container and dispose of as chemical waste according to the procedures outlined above[2][4].
Experimental Protocols
The reviewed literature and safety data sheets do not contain specific experimental protocols for the chemical deactivation or disposal of this compound. The standard and required procedure is collection and disposal via licensed hazardous waste management services.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from laboratory activities involving this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. abmole.com [abmole.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. smu.ca [smu.ca]
- 9. szabo-scandic.com [szabo-scandic.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Gramicidin S
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Gramicidin S, a potent antibiotic. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.
I. Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety Goggles with Side-Shields or Face Shield | Must provide front, brow, and temple protection. A face shield offers broader protection against splashes.[1][2] |
| Hands | Chemical-Resistant Gloves | Unlined gloves made of materials such as nitrile, neoprene, or butyl rubber are recommended.[1][3] Avoid latex gloves as they may not offer sufficient protection.[3] |
| Body | Impervious Clothing / Laboratory Coat | A long-sleeved lab coat or chemical-resistant suit should be worn to protect the skin.[1][4] |
| Respiratory | Suitable Respirator | A NIOSH-approved respirator should be used, especially when handling the powder form or when there is a risk of aerosol generation.[2] |
II. Operational Plan: Step-by-Step Guidance for Safe Handling
Following a standardized operational plan minimizes the risk of accidental exposure and contamination.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area.[5][6] The use of a chemical fume hood is strongly recommended.
-
Ensure that an eye-wash station and safety shower are readily accessible.[4]
-
Designate a specific area for handling this compound to prevent cross-contamination.
2. Handling the Compound:
-
Avoid direct contact: Do not touch this compound with bare hands. Always wear the appropriate chemical-resistant gloves.[6]
-
Prevent inhalation: Avoid creating dust or aerosols.[5][7] When weighing or transferring the powder, do so carefully within a fume hood.
-
Eye protection is mandatory: Wear safety goggles with side-shields at all times.[4] For tasks with a higher risk of splashing, a face shield is recommended.[3]
3. In Case of Exposure (First Aid):
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[8] Remove contaminated clothing.[4][5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5][8] Seek prompt medical attention.[4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[4][5][6]
-
Ingestion: Rinse the mouth thoroughly with water.[4][6][8] Do not induce vomiting.[4][6] Seek immediate medical attention.[4][6][8]
III. Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential health hazards.
-
Unused Product: Treat as hazardous chemical waste.[9] It should be collected in a clearly labeled, sealed container for disposal by a certified hazardous waste management service.[6][9]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered contaminated waste. These should be collected in a designated, sealed waste container for proper disposal.
-
Liquid Waste: Solutions containing this compound should be collected as hazardous chemical waste.[9] Do not pour them down the drain.
-
Regulatory Compliance: All disposal must be in accordance with federal, state, and local environmental regulations.[8]
IV. Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Selecting PPE When Using Pesticides | Integrated Crop Management [crops.extension.iastate.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. louisville.edu [louisville.edu]
- 9. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
